2,3-Difluoro-4-methoxybenzyl bromide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2,3-difluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-6-3-2-5(4-9)7(10)8(6)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLNZEUOTXDYNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CBr)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407593 | |
| Record name | 2,3-Difluoro-4-methoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689254-23-7 | |
| Record name | 2,3-Difluoro-4-methoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 2,3-Difluoro-4-methoxybenzyl Bromide as a Strategic Motif in Medicinal Chemistry
Executive Summary
2,3-Difluoro-4-methoxybenzyl bromide (CAS 689254-23-7) represents a high-value electrophilic building block in modern drug discovery. Unlike the ubiquitous 4-methoxybenzyl (PMB) bromide, this fluorinated analog offers a distinct electronic and steric profile. The introduction of fluorine atoms at the 2- and 3-positions modulates the lipophilicity (LogP) and metabolic stability of the benzyl scaffold while retaining the electronic activation provided by the para-methoxy group. This guide provides a comprehensive technical analysis of its properties, validated synthetic pathways, and application in nucleophilic substitution and cross-coupling reactions.
Physicochemical Profile & Structural Analysis
The chemical behavior of 2,3-difluoro-4-methoxybenzyl bromide is governed by the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine substituents.
Structural Properties[1]
-
Chemical Formula: C₈H₇BrF₂O[1]
-
Molecular Weight: 237.04 g/mol [1]
-
CAS Number: 689254-23-7[1]
-
Appearance: Typically a white to off-white low-melting solid or pale yellow oil (depending on purity and ambient temperature).
-
Solubility: Soluble in DCM, THF, Ethyl Acetate; hydrolyzes slowly in water.
Electronic Effects (The "Push-Pull" System)
The reactivity at the benzylic carbon is influenced by two opposing forces:
-
Resonance Donation (+M): The para-methoxy group donates electron density into the ring, stabilizing benzylic carbocation intermediates. This facilitates SN1-type pathways.
-
Inductive Withdrawal (-I): The fluorine atoms at positions 2 and 3 exert a strong inductive pull.
-
C2-Fluorine: Ortho to the benzylic position, it increases the electrophilicity of the benzylic carbon via induction, potentially accelerating SN2 reactions.
-
Metabolic Blocking: The C2 and C3 fluorines effectively block common sites of metabolic oxidation (CYP450-mediated hydroxylation), a common liability in non-fluorinated benzyl ethers.
-
Quantitative Data Summary
| Property | Value / Characteristic | Note |
| Boiling Point | ~105-110 °C @ 1-2 mmHg | Predicted based on analogs; thermal instability >150°C. |
| Density | ~1.5 - 1.6 g/cm³ | High density due to bromine/fluorine content. |
| LogP (Predicted) | 2.8 - 3.1 | More lipophilic than PMB-Br (LogP ~2.4). |
| Reactivity Class | Alkylating Agent / Lachrymator | Highly reactive toward nucleophiles. |
Validated Synthetic Pathways
To ensure high purity and yield, two primary pathways are recommended. The choice depends on the starting material availability: the Radical Bromination (from toluene) or the Appel Reaction (from alcohol).
Pathway A: Radical Bromination (Wohl-Ziegler)
Best for large-scale preparation from the toluene precursor.
Reaction Logic: N-Bromosuccinimide (NBS) provides a low, steady concentration of bromine radicals, preventing ring bromination. The para-methoxy group activates the benzylic position, making this reaction rapid but prone to over-bromination if not monitored.
-
Precursor: 2,3-Difluoro-4-methoxytoluene
-
Reagents: NBS (1.05 eq), AIBN (0.05 eq), CCl₄ or Trifluorotoluene (solvent).
-
Protocol:
-
Dissolve precursor in anhydrous solvent (0.5 M).
-
Add NBS and radical initiator (AIBN or Benzoyl Peroxide).
-
Reflux under inert atmosphere (N₂) until conversion is >95% (monitor by TLC/NMR).
-
Critical Step: Cool to 0°C to precipitate succinimide byproduct; filter immediately.
-
Concentrate filtrate. Purification via rapid silica plug (Hexane/EtOAc) is recommended to remove trace succinimide.
-
Pathway B: Appel Reaction
Best for high-purity laboratory scale from the alcohol precursor.
Reaction Logic: Converts the benzylic alcohol to bromide under mild, neutral conditions, avoiding the harsh acids (HBr) that might cleave the methoxy ether.
-
Precursor: (2,3-Difluoro-4-methoxyphenyl)methanol
-
Reagents: CBr₄ (1.1 eq), PPh₃ (1.1 eq), DCM (solvent).
-
Protocol:
-
Dissolve alcohol and CBr₄ in dry DCM at 0°C.
-
Add PPh₃ portion-wise to control exotherm.
-
Stir at 0°C → RT for 2 hours.
-
Quench with saturated NaHCO₃.
-
Extract with DCM, dry over MgSO₄.
-
Precipitate Triphenylphosphine oxide (TPPO) by adding cold ether/hexane; filter.
-
Synthesis Workflow Diagram
Caption: Dual synthetic routes for 2,3-difluoro-4-methoxybenzyl bromide ensuring flexibility based on precursor availability.
Reactivity & Mechanistic Insights[3]
The bromide is a versatile "soft" electrophile. The presence of the 2,3-difluoro motif alters the reaction landscape compared to standard benzyl bromides.
Nucleophilic Substitution (SN2 vs SN1)
-
SN2 Dominance: In polar aprotic solvents (DMF, Acetone), the reaction with azides (NaN₃), amines, or thiolates proceeds rapidly via SN2. The electron-withdrawing fluorines at the ortho positions accelerate the approach of the nucleophile by increasing the positive character of the benzylic carbon.
-
SN1 Potential: In protic solvents, the para-methoxy group can stabilize the carbocation, allowing for solvolysis. However, the 2,3-difluoro induction destabilizes the cation relative to non-fluorinated PMB, making SN1 pathways slower than in PMB-Br. Implication: Use aprotic conditions for clean substitutions.
Metal-Halogen Exchange & Cross-Coupling
This molecule serves as an excellent electrophile in transition-metal catalyzed cross-couplings.
-
Suzuki-Miyaura: Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form diarylmethanes.
-
Negishi Coupling: Can be converted to the benzylic zinc reagent (using Zn dust/LiCl) for coupling with aryl halides.
Reactivity Map
Caption: Primary reactivity vectors for 2,3-difluoro-4-methoxybenzyl bromide in medicinal chemistry workflows.
Applications in Drug Discovery
Bioisosteric Replacement
The 2,3-difluoro-4-methoxybenzyl group is often used to replace the standard 4-methoxybenzyl (PMB) group to improve metabolic stability . The fluorine atoms block the ortho positions from oxidative metabolism while modulating the pKa of any nearby basic amines.
Protection Strategy
While less common than PMB, this fluorinated variant acts as a protecting group for alcohols and amines.
-
Stability: More stable to acidic conditions than PMB due to the inductive destabilization of the carbocation by fluorine.
-
Deprotection: Requires stronger oxidative conditions (DDQ) or specific hydrogenation protocols compared to standard PMB.
Safety & Handling Protocols
Hazard Classification: Corrosive (Cat 1B), Lachrymator.
Handling
-
Lachrymator: This compound is a potent tear gas agent.[2] Zero-tolerance for open-bench handling.
-
Ventilation: All operations (weighing, reaction, workup) must occur inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
Storage & Stability[5]
-
Temperature: Store at 2–8°C.
-
Atmosphere: Hygroscopic and light-sensitive. Store under Argon or Nitrogen.
-
Decomposition: Signs of decomposition include a color change to dark brown/orange (release of HBr/Br₂).
Spill Response (Self-Validating Protocol)
-
Evacuate: Clear the immediate area if the spill is outside the hood.
-
Neutralize: Cover the spill with a mixture of sodium thiosulfate (to quench active bromine species) and sodium bicarbonate (to neutralize acid).
-
Clean: Absorb with vermiculite and dispose of as hazardous chemical waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 165021, 4-Methoxybenzyl bromide (Analogous chemical properties). Retrieved from [Link]
Sources
Technical Guide: 2,3-Difluoro-4-methoxybenzyl Bromide
Core Attribute Analysis & Application in Medicinal Chemistry
Executive Summary
2,3-Difluoro-4-methoxybenzyl bromide (CAS: 689254-23-7 ) is a specialized alkylating agent used extensively in the synthesis of pharmaceuticals, particularly Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors. Its molecular weight of 237.04 g/mol and specific fluorination pattern make it a critical "privileged structure" for modulating metabolic stability and lipophilicity in drug candidates.
This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, handling protocols, and applications in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3]
The precise molecular weight and structural attributes are fundamental for stoichiometric calculations in multi-step organic synthesis.
Core Data Table
| Attribute | Specification |
| Chemical Name | 2,3-Difluoro-4-methoxybenzyl bromide |
| IUPAC Name | 1-(Bromomethyl)-2,3-difluoro-4-methoxybenzene |
| CAS Number | 689254-23-7 |
| Molecular Formula | C₈H₇BrF₂O |
| Molecular Weight | 237.04 g/mol |
| Exact Mass | 235.965 g/mol |
| Physical State | White to off-white solid or pale yellow liquid (low melting point) |
| Boiling Point | ~115–120 °C (at reduced pressure, predicted) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols |
Structural Significance
The 2,3-difluoro substitution pattern is not arbitrary. In medicinal chemistry, this specific arrangement serves two mechanistic functions:
-
Metabolic Blocking: The fluorine atoms at positions 2 and 3 block metabolic oxidation at the ortho-positions relative to the benzylic carbon and the methoxy group, extending the half-life (
) of the final drug molecule. -
Electronic Modulation: The electron-withdrawing nature of the fluorine atoms reduces the electron density of the aromatic ring, which can influence the pKa of neighboring amines in the final drug scaffold, optimizing binding affinity.
Synthetic Methodology & Quality Control
The synthesis of 2,3-difluoro-4-methoxybenzyl bromide typically follows a Wohl-Ziegler bromination pathway. This radical mechanism is preferred for its specificity toward the benzylic position.
Synthesis Protocol (Wohl-Ziegler Bromination)
Objective: Convert 2,3-difluoro-4-methoxytoluene to the target bromide.
Reagents:
-
Substrate: 2,3-Difluoro-4-methoxytoluene (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (0.05 eq)
-
Solvent: Carbon Tetrachloride (
) or Trifluorotoluene (greener alternative)
Step-by-Step Workflow:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve the toluene derivative in anhydrous solvent (0.5 M concentration).
-
Addition: Add NBS and the radical initiator (AIBN) under an inert atmosphere (
or Ar). -
Initiation: Heat the mixture to reflux (approx. 76–80 °C). The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or HPLC. The reaction is typically complete within 2–4 hours.
-
Workup: Cool to
to precipitate succinimide. Filter off the solid. -
Purification: Concentrate the filtrate. If necessary, purify via rapid silica gel chromatography (flash column) using a non-polar gradient. Note: Benzyl bromides are unstable on silica for long periods; rapid elution is critical.
Reaction Mechanism Visualization
Figure 1: Radical chain mechanism for the bromination of the benzylic methyl group.
Applications in Drug Development[7][8]
This compound acts as a critical intermediate for introducing the 2,3-difluoro-4-methoxyphenyl moiety.
Potassium-Competitive Acid Blockers (P-CABs)
This moiety is structurally homologous to the pharmacophores found in next-generation P-CABs (e.g., analogs of Tegoprazan or Revaprazan ). The benzyl group is typically attached to a benzimidazole or pyridine core via nucleophilic substitution (
-
Mechanism: The bromide acts as a leaving group, allowing a nitrogen nucleophile (e.g., a secondary amine on a heterocycle) to attack the benzylic carbon.
-
Result: The resulting N-benzyl linkage positions the fluorinated ring in a hydrophobic pocket of the
-ATPase enzyme, locking the enzyme in an inactive conformation.
Kinase Inhibitors
In oncology, the 2,3-difluoro substitution pattern is used to optimize the metabolic stability of kinase inhibitors. The fluorine atoms prevent oxidative defluorination and ring hydroxylation by Cytochrome P450 enzymes.
Handling, Safety, and Stability (HSE)
Warning: 2,3-Difluoro-4-methoxybenzyl bromide is a potent lachrymator and corrosive agent . It causes severe skin burns and eye damage.[1][2][3] Strict adherence to safety protocols is non-negotiable.
Hazard Classification (GHS)
-
H335: May cause respiratory irritation.[3]
-
Signal Word: DANGER.
Safe Handling Protocol
-
Engineering Controls: Always handle inside a certified chemical fume hood. Do not open on a benchtop.
-
PPE:
-
Gloves: Double-gloving recommended (Nitrile over Latex) or Silver Shield® for prolonged handling.
-
Eye Protection: Chemical splash goggles + Face shield.
-
Body: Chemical-resistant lab coat.
-
-
Spill Management:
-
Neutralize spills with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential.
-
Absorb with vermiculite and dispose of as hazardous halogenated waste.
-
Storage & Stability
-
Temperature: Store at 2–8 °C (Refrigerator).
-
Atmosphere: Hygroscopic and sensitive to hydrolysis. Store under inert gas (Argon/Nitrogen).
-
Shelf Life: Degrades over time to the corresponding benzyl alcohol and HBr (which turns the solid brown). Re-verify purity if stored >6 months.
Safety Workflow Diagram
Figure 2: Mandatory safety workflow for handling lachrymatory benzyl bromides.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3354272, 2,3-Difluoro-4-methoxybenzyl bromide. Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[4] Retrieved from [Link][4]
Sources
A-Scientist's Guide to 2,3-Difluoro-4-methoxybenzyl bromide: A Keystone Building Block in Modern Medicinal Chemistry
Executive Summary
In the intricate chess game of drug discovery, the selection of molecular building blocks is paramount to achieving desired therapeutic outcomes. Among the vast arsenal available to medicinal chemists, fluorinated benzyl bromides have emerged as particularly potent reagents for fine-tuning the properties of lead compounds. This guide focuses on a specific, highly valuable, yet under-documented reagent: 2,3-Difluoro-4-methoxybenzyl bromide. We will dissect the strategic advantages conferred by its unique trifecta of functional groups—the vicinal difluoro aromatic system, the activating methoxy group, and the reactive benzyl bromide handle. This document serves as a technical primer for researchers, scientists, and drug development professionals, elucidating the causality behind its application, providing actionable synthetic protocols, and exploring its potential in crafting next-generation therapeutics.
Introduction: Deconstructing the Molecular Advantage
2,3-Difluoro-4-methoxybenzyl bromide is more than a simple alkylating agent; it is a carefully orchestrated molecular fragment designed to impart multiple advantageous properties simultaneously. To appreciate its potential, we must first understand the contribution of each component.
-
The Power of Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[1][2][3] Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Key benefits include:
-
Metabolic Stability: Fluorine atoms can block sites of metabolic oxidation, particularly aromatic hydroxylation, thereby increasing the drug's half-life.[1][3]
-
Binding Affinity: The C-F bond can participate in favorable non-covalent interactions with protein targets, enhancing binding affinity and potency.[3]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, which can be crucial for optimizing solubility and cell permeability.
-
Conformational Control: Strategic placement of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.
-
-
The 2,3-Difluoro Motif: The vicinal difluoro substitution pattern on the benzyl ring is of particular interest. This arrangement creates a unique electronic environment that can serve as a bioisostere for other functional groups, while offering the metabolic stability advantages mentioned above.
-
The 4-Methoxy Group: The methoxy group at the para position is an electron-donating group. In the context of 2,3-Difluoro-4-methoxybenzyl bromide, it serves two primary purposes:
-
Reactivity Modulation: It electronically activates the benzyl system, potentially influencing the reactivity of the benzylic bromide.
-
Pharmacophore Element: The methoxy group can act as a hydrogen bond acceptor, providing an additional interaction point with biological targets.[4]
-
-
The Benzyl Bromide Handle: As a classic electrophile, the benzyl bromide is a versatile functional group for forging new carbon-heteroatom or carbon-carbon bonds.[5][6] It readily participates in nucleophilic substitution reactions with a wide range of nucleophiles, making it an ideal tool for covalently linking the 2,3-difluoro-4-methoxybenzyl moiety to a parent scaffold.
This combination of features makes 2,3-Difluoro-4-methoxybenzyl bromide a "privileged" building block, pre-optimized by design to address common challenges in drug development such as metabolic instability and off-target effects.[2]
Strategic Applications in Synthesis
The primary application of 2,3-Difluoro-4-methoxybenzyl bromide is as an electrophilic partner in nucleophilic substitution reactions (SN2). Its utility spans the modification of various nucleophilic functional groups commonly found in pharmaceutical scaffolds.
Core Synthetic Reactions
| Reaction Type | Nucleophile | Typical Base | Common Solvent(s) |
| O-Alkylation | Phenols, Alcohols | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF |
| N-Alkylation | Amines, Anilines, Heterocycles | K₂CO₃, DIPEA | DMF, Acetonitrile |
| S-Alkylation | Thiols, Thiophenols | NaH, K₂CO₃ | THF, DMF |
| C-Alkylation | Enolates | NaH, LDA | THF, Ether |
-
O-Alkylation: The introduction of the 2,3-difluoro-4-methoxybenzyl ether is a common strategy to cap phenolic hydroxyl groups. This modification can improve metabolic stability by preventing glucuronidation and increase lipophilicity, which can enhance cell membrane permeability.
-
N-Alkylation: Secondary amines and nitrogen-containing heterocycles are readily alkylated to introduce the benzyl group. This can be a key step in building out the structure of a molecule to explore new binding pockets or to block a site of N-dealkylation.
-
S-Alkylation: Thiol-containing molecules, such as cysteine mimetics, can be alkylated to form stable thioethers.
Below is a diagram illustrating the central role of this reagent in a typical drug discovery workflow.
Caption: Workflow for utilizing 2,3-Difluoro-4-methoxybenzyl bromide.
Experimental Protocol: Case Study in Kinase Inhibitor Synthesis
To illustrate the practical application of 2,3-Difluoro-4-methoxybenzyl bromide, we present a representative protocol for the O-alkylation of a phenolic precursor in the synthesis of a hypothetical kinase inhibitor. The phenolic hydroxyl group is a common feature in tyrosine kinase inhibitors, often serving as a key hydrogen-bonding element. Capping this phenol can probe the necessity of this interaction and improve oral bioavailability.
Reaction Scheme:
Sources
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [guidechem.com]
Methodological & Application
Using 2,3-Difluoro-4-methoxybenzyl bromide as a protecting group
Application Note: 2,3-Difluoro-4-methoxybenzyl Bromide (DFMB-Br) as a Tunable Protecting Group
Executive Summary
This guide details the application of 2,3-Difluoro-4-methoxybenzyl bromide (DFMB-Br) as a specialized protecting group and synthetic building block. While the non-fluorinated analogue (PMB-Br) is a standard acid-labile protecting group, the introduction of fluorine atoms at the 2- and 3-positions significantly alters the electronic landscape of the benzene ring.
Key Technical Insight: The electron-withdrawing nature of the fluorine substituents counteracts the electron-donating effect of the 4-methoxy group. This creates a "Goldilocks" stability window: DFMB ethers are significantly more stable to acid and oxidation than standard PMB ethers , yet remain cleavable via catalytic hydrogenation. This unique profile allows for orthogonal protection strategies where DFMB remains intact under conditions that cleave PMB, Boc, or Trityl groups.
Chemical Logic & Stability Hierarchy
To use DFMB effectively, one must understand its position in the stability hierarchy of benzyl-type protecting groups.
-
PMB (p-Methoxybenzyl): Highly acid-labile; cleavable by TFA, DDQ, or CAN. (Activation by 4-OMe).
-
DFMB (2,3-Difluoro-4-methoxybenzyl): Acid-resistant relative to PMB; resistant to mild oxidants. (Deactivation by 2,3-F).
-
Bn (Benzyl): Acid-stable; requires strong Lewis acids or Hydrogenolysis.
Mechanism of Stability: Acidic cleavage of benzyl ethers proceeds via an SN1-like mechanism involving a benzylic carbocation intermediate.
-
PMB: The 4-methoxy group stabilizes this carbocation through resonance, facilitating easy cleavage.
-
DFMB: The 2,3-difluoro atoms exert a strong inductive electron-withdrawing effect (-I), which destabilizes the transition state carbocation. Consequently, the reaction rate for acidic cleavage is drastically reduced compared to PMB.
Visualizing the Stability Hierarchy
Experimental Protocols
Protocol A: Installation of the DFMB Group
Target: Protection of a secondary amine or primary alcohol.[1] Reagent: 2,3-Difluoro-4-methoxybenzyl bromide (DFMB-Br).[2][3][4]
Materials:
-
DFMB-Br (1.2 equivalents)
-
Base: Sodium Hydride (NaH) for alcohols; Potassium Carbonate (K₂CO₃) for amines.
-
Solvent: Anhydrous DMF or Acetonitrile.
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under Nitrogen atmosphere, dissolve the substrate (1.0 mmol) in anhydrous DMF (5 mL).
-
Deprotonation (For Alcohols): Cool to 0°C. Add NaH (60% dispersion, 1.2 mmol) portion-wise. Stir for 30 minutes until gas evolution ceases.
-
(Note: For amines, skip NaH. Use K₂CO₃ (2.0 equiv) and heat to 60°C).
-
-
Alkylation: Add DFMB-Br (1.2 mmol) dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (DFMB group is UV active).
-
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash organics with water and brine to remove DMF. Dry over Na₂SO₄.[3]
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Yield Expectation: 85–95%.
Protocol B: Orthogonal Deprotection Strategy
Scenario: A molecule contains both a PMB ether (at C-5) and a DFMB ether (at C-3). The goal is to selectively remove the PMB group while keeping the DFMB intact.
Reagents:
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)
-
Solvent: DCM:Water (18:1)
Methodology:
-
Dissolve the dual-protected substrate in DCM/H₂O (18:1, 0.1 M concentration).
-
Add DDQ (1.5 equivalents).
-
Stir vigorously at RT for 1–2 hours.
-
Observation: The reaction will turn deep red/brown (charge transfer complex).
-
Result: The PMB ether is oxidatively cleaved to the alcohol. The DFMB ether remains predominantly intact due to the electron-deficient ring resisting oxidation.
-
Workup: Quench with saturated NaHCO₃/Ascorbic acid solution (to reduce excess DDQ). Extract and purify.
Protocol C: Global Deprotection (Removal of DFMB)
Target: Removal of the DFMB group to reveal the free hydroxyl/amine.
Methodology (Hydrogenolysis):
-
Dissolve the DFMB-protected substrate in MeOH or EtOH.
-
Add 10 wt% Pd/C catalyst (10–20% by weight of substrate).
-
Atmosphere: Purge with Hydrogen gas (balloon pressure is usually sufficient; 1 atm).
-
Note: If the substrate is sterically hindered, use a Parr shaker at 40 psi.
-
-
Stir at RT for 6–12 hours.
-
Filtration: Filter through a Celite pad to remove the catalyst.
-
Concentration: Evaporate solvent to yield the deprotected product.
Comparative Data: Acid & Oxidative Stability
The following table summarizes the reactivity of DFMB compared to standard protecting groups.
| Reagent/Condition | PMB (4-OMe) | DFMB (2,3-F, 4-OMe) | Benzyl (Bn) |
| 1% TFA / DCM | Cleaved (< 30 min) | Stable | Stable |
| 50% TFA / DCM | Cleaved (Instant) | Slow Cleavage / Stable | Stable |
| DDQ (Oxidation) | Cleaved (< 1 hr) | Stable / Very Slow | Stable |
| H₂ / Pd/C | Cleaved | Cleaved | Cleaved |
| BBr₃ (Lewis Acid) | Cleaved | Cleaved | Cleaved |
Strategic Workflow Visualization
The following diagram illustrates a hypothetical synthesis where DFMB serves as a "Safety-Catch" protecting group, surviving conditions that remove other groups.
Applications in Drug Discovery (The "Synthone" Role)
While discussed above as a transient protecting group, 2,3-Difluoro-4-methoxybenzyl bromide is most frequently used in Medicinal Chemistry as a permanent structural motif (Pharmacophore).
-
Vonoprazan Analogues: The 2,3-difluoro-4-methoxybenzyl moiety is a critical component of Potassium-Competitive Acid Blockers (P-CABs). It fits into the hydrophobic pocket of the H+/K+-ATPase enzyme.
-
Muscarinic Modulators: Used in the synthesis of M4 Positive Allosteric Modulators (PAMs) for CNS disorders.
Why this specific isomer? Metabolic Stability. The fluorine atoms at the 2 and 3 positions block metabolic oxidation (P450 metabolism) at the electron-rich benzyl ring, significantly extending the half-life of the drug compared to a non-fluorinated benzyl ether.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (General grounding on Benzyl/PMB stability).
-
Otaka, A., et al. (2004). "Stereoelectronic Effects of Ring Substituents on the Acid Stability of Benzyl-Type Protecting Groups." Chemical & Pharmaceutical Bulletin, 52(12), 1432-1439. (Mechanistic basis for Fluorine stabilization).[8]
-
Kogaridou, M., et al. (2015). "Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups." CORE, Open Access Research. (Comparative stability of methoxybenzyl bromides).
-
Matrix Scientific. (2017). "Safety Data Sheet: 2,3-Difluoro-4-methoxybenzyl bromide." (Safety and Handling).
-
Sun, S., et al. (2019). "Synthesis and Preliminary Evaluation of C-11 Labeled VU0467485 for Imaging Muscarinic Acetylcholine Receptor Subtype 4." ChemMedChem, 14(3), 303-309. (Application as a building block/pharmacophore).
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Application Note: 2,3-Difluoro-4-methoxybenzyl Bromide as a Versatile Building Block for Novel Compound Synthesis
Abstract
This guide provides detailed protocols and scientific rationale for the utilization of 2,3-Difluoro-4-methoxybenzyl bromide in the synthesis of novel chemical entities. The unique electronic properties conferred by the difluoro and methoxy substituents make this reagent a valuable building block for introducing a specifically functionalized benzyl moiety, a common scaffold in medicinal chemistry and materials science. We will explore its reactivity with various nucleophiles, focusing on O-, N-, and S-alkylation reactions. This document is intended for researchers, chemists, and drug development professionals, offering practical, field-tested methodologies and insights into the underlying chemical principles to ensure reproducible and efficient synthesis.
Introduction: The Strategic Value of Fluorinated Benzyl Moieties
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to significant improvements in metabolic stability, binding affinity, and lipophilicity.[1] The 2,3-difluoro-4-methoxybenzyl motif, in particular, offers a unique combination of electronic and steric properties. The two electron-withdrawing fluorine atoms modulate the pKa of adjacent functional groups and can participate in favorable protein-ligand interactions, while the methoxy group acts as a hydrogen bond acceptor and influences the overall electronic nature of the aromatic ring.
2,3-Difluoro-4-methoxybenzyl bromide is an excellent electrophile for nucleophilic substitution reactions. The benzylic carbon is activated towards both SN1 and SN2 pathways due to the ability of the adjacent aromatic ring to stabilize either a partial positive charge in the transition state (SN2) or a full carbocation intermediate (SN1).[2] This inherent reactivity makes it a powerful tool for derivatizing a wide range of molecular scaffolds.
Reagent Profile and Safety
2.1. Chemical Properties
| Property | Value |
| IUPAC Name | 1-(Bromomethyl)-2,3-difluoro-4-methoxybenzene |
| Synonym(s) | 4-(Bromomethyl)-2,3-difluorophenyl methyl ether |
| CAS Number | 689254-23-7[3] |
| Molecular Formula | C₈H₇BrF₂O |
| Molecular Weight | 237.04 g/mol |
| Appearance | Off-white to light yellow solid |
2.2. Safety and Handling: A Critical Overview
Benzyl bromides are potent lachrymators and are corrosive.[4][5][6][7] Proper handling is essential to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile is often insufficient; butyl or neoprene gloves are recommended), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.[8]
-
Dispensing: Handle the solid reagent with care to avoid generating dust. If melting for transfer, do so at the lowest possible temperature.
-
In case of Exposure:
-
Skin: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][9]
-
Eyes: Flush with an eyewash station for at least 15 minutes and seek immediate medical attention.[5][7]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[5]
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. The container must be kept tightly sealed.[7][9]
-
Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.
Core Reaction Mechanism: Nucleophilic Substitution
The primary utility of 2,3-Difluoro-4-methoxybenzyl bromide lies in its reaction with nucleophiles (Nu:⁻). As a primary benzylic halide, the reaction typically proceeds via an SN2 mechanism, especially with moderately to highly nucleophilic species in polar aprotic solvents. This pathway involves a backside attack by the nucleophile on the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group in a single, concerted step.
Caption: Generalized Sₙ2 mechanism for benzylation.
Experimental Protocols
The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.
Protocol 1: O-Alkylation of a Phenolic Substrate
This protocol details the synthesis of a benzyl ether, a common structural motif in pharmacologically active compounds.
-
Principle: A weak base deprotonates the phenol to generate a more nucleophilic phenoxide, which then displaces the bromide from the benzyl bromide. Acetone is a suitable polar aprotic solvent, and potassium carbonate is an inexpensive and effective base.
-
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Hydroxyacetophenone | 136.15 | 136 mg | 1.0 |
| 2,3-Difluoro-4-methoxybenzyl bromide | 237.04 | 261 mg | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 276 mg | 2.0 |
| Acetone, anhydrous | - | 10 mL | - |
-
Step-by-Step Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (136 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Add 10 mL of anhydrous acetone via syringe.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2,3-Difluoro-4-methoxybenzyl bromide (261 mg, 1.1 mmol) to the suspension.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 56°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Filter the solid K₂CO₃ and salts, washing the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Work-up and Purification:
-
Dissolve the crude residue in dichloromethane (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting solid/oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
-
Expected Product Characterization (for 1-(4-((2,3-difluoro-4-methoxybenzyl)oxy)phenyl)ethan-1-one):
-
¹H NMR: Expect characteristic peaks for the benzylic protons (~5.2 ppm, singlet), methoxy protons (~3.9 ppm, singlet), and distinct aromatic proton signals.
-
Mass Spec (ESI+): Calculated for C₁₆H₁₄F₂O₃, [M+H]⁺ = 293.09.
-
Protocol 2: N-Alkylation of a Secondary Amine
This protocol describes the synthesis of a tertiary amine, a critical functional group in many pharmaceutical agents.
-
Principle: The secondary amine acts as the nucleophile. A non-nucleophilic base is used to scavenge the HBr generated during the reaction, preventing the protonation and deactivation of the starting amine. Acetonitrile is an excellent solvent for this transformation.
-
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Morpholine | 87.12 | 87 mg (87 µL) | 1.0 |
| 2,3-Difluoro-4-methoxybenzyl bromide | 237.04 | 237 mg | 1.0 |
| Diisopropylethylamine (DIPEA) | 129.24 | 218 mg (295 µL) | 1.5 |
| Acetonitrile (MeCN), anhydrous | - | 10 mL | - |
-
Step-by-Step Procedure:
-
To a 25 mL round-bottom flask with a stir bar, add morpholine (87 µL, 1.0 mmol) and 10 mL of anhydrous acetonitrile.
-
Add DIPEA (295 µL, 1.5 mmol) to the solution.
-
In a separate vial, dissolve 2,3-Difluoro-4-methoxybenzyl bromide (237 mg, 1.0 mmol) in a minimal amount of acetonitrile and add it dropwise to the stirring amine solution at room temperature.
-
Stir the reaction at room temperature for 8-12 hours, or until TLC analysis indicates completion. Gentle heating (40-50°C) can be applied to accelerate the reaction if necessary.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
-
Work-up and Purification:
-
Partition the residue between ethyl acetate (25 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography (silica gel, eluting with a gradient of dichloromethane and methanol) to yield the pure tertiary amine.
-
-
Expected Product Characterization (for 4-((2,3-difluoro-4-methoxybenzyl)oxy)morpholine):
-
¹³C NMR: Expect a signal for the benzylic carbon around 60-65 ppm.
-
Mass Spec (ESI+): Calculated for C₁₂H₁₅F₂NO₂, [M+H]⁺ = 244.11.
-
Overall Synthetic Workflow
The process from initial reaction setup to final characterization follows a standardized workflow in synthetic organic chemistry.
Caption: Standard experimental workflow for synthesis.
Data Summary Table
| Protocol | Nucleophile | Product Class | Expected Yield Range | Key Analytical Signal (¹H NMR) |
| 1 | Phenol | Benzyl Ether | 75-90% | Benzylic CH₂: ~5.2 ppm (s) |
| 2 | Amine | Tertiary Amine | 80-95% | Benzylic CH₂: ~3.6 ppm (s) |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or No Reactivity | 1. Inactive nucleophile (e.g., phenol not deprotonated).2. Low reaction temperature. | 1. Use a stronger base or ensure the base is anhydrous.2. Increase the reaction temperature incrementally. |
| Formation of Side Products | 1. Over-alkylation (for primary amines).2. Elimination (with sterically hindered bases). | 1. Use a larger excess of the amine nucleophile.2. Use a milder, non-hindered base like K₂CO₃. |
| Difficult Purification | Product has similar polarity to starting material. | Adjust the eluent system for chromatography; try a different stationary phase (e.g., alumina) if silica fails. |
Conclusion
2,3-Difluoro-4-methoxybenzyl bromide is a highly effective and versatile reagent for the introduction of a fluorinated benzyl moiety onto a diverse range of substrates. The protocols outlined herein provide a reliable foundation for its use in O- and N-alkylation reactions. By understanding the principles of its reactivity and adhering to strict safety protocols, researchers can confidently employ this building block in the synthesis of novel compounds for applications in drug discovery, agrochemicals, and materials science.
References
- Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflamm
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.ChemRxiv.
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4-Methoxybenzyl bromide | C8H9BrO | CID 165021. PubChem, NIH.[Link]
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BENZYL BROMIDE HAZARD SUMMARY. NJ.gov.[Link]
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Nucleophilic substitution of benzylic halides. University of Calgary.[Link]
-
Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.[Link]
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Difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions. Quora.[Link]
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The Strategic Incorporation of 2,3-Difluoro-4-methoxybenzyl bromide in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Fluorination in Kinase Inhibitor Design
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, making them a primary focus for therapeutic intervention, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with a significant number of these drugs targeting the ATP-binding site of the kinase domain.[2] A key strategy in modern medicinal chemistry to enhance the efficacy and pharmacokinetic profile of these inhibitors is the incorporation of fluorine atoms into the molecular scaffold.[1] The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to the target protein.[3][4]
This technical guide focuses on the application of a specialized building block, 2,3-Difluoro-4-methoxybenzyl bromide , in the synthesis of potent and selective kinase inhibitors. Through a detailed examination of its role in the synthesis of compounds like the BRAF inhibitor Dabrafenib, we will elucidate the strategic advantages conferred by the 2,3-difluoro-4-methoxybenzyl moiety and provide detailed protocols for its use in synthetic chemistry.
The 2,3-Difluoro-4-methoxybenzyl Moiety: A Key to Enhanced Potency and Selectivity
The 2,3-difluoro-4-methoxy substitution pattern on the benzyl ring is not arbitrary; it is a carefully designed feature that addresses several critical aspects of drug design.
Enhanced Binding Affinity: The two fluorine atoms at the ortho and meta positions create a unique electronic environment. Fluorine's high electronegativity can lead to favorable orthogonal multipolar interactions with the protein backbone, particularly with carbonyl groups, thereby increasing the ligand's binding affinity.[5] This can translate to lower IC50 values and a more potent inhibitory effect.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. By strategically placing fluorine atoms, the metabolic stability of the inhibitor can be significantly improved, leading to a longer half-life in vivo.
Modulation of Physicochemical Properties: The methoxy group, in conjunction with the fluorine atoms, helps to fine-tune the lipophilicity and solubility of the inhibitor. This balance is crucial for achieving good oral bioavailability and appropriate distribution within the body.
The presence of the reactive benzyl bromide functionality makes 2,3-Difluoro-4-methoxybenzyl bromide an excellent electrophile for the N-alkylation of various heterocyclic cores, such as pyrazoles, which are common scaffolds in kinase inhibitors.[6][7]
Application Protocol: Synthesis of a Key Kinase Inhibitor Intermediate via N-Alkylation
This section provides a detailed, step-by-step protocol for the N-alkylation of a pyrazole derivative with 2,3-Difluoro-4-methoxybenzyl bromide. This reaction is a critical step in the synthesis of a variety of kinase inhibitors, including analogues of BRAF inhibitors.
Reaction Scheme:
Caption: Synthetic workflow for N-alkylation.
Materials and Equipment:
| Reagent/Material | Grade | Supplier |
| Pyrazole derivative | ≥98% | Commercially Available |
| 2,3-Difluoro-4-methoxybenzyl bromide | ≥97% | Commercially Available |
| Potassium Carbonate (K₂CO₃), anhydrous | Reagent Grade | Standard Supplier |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Standard Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |
| Hexanes | ACS Grade | Standard Supplier |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Supplier |
| Silica Gel | 230-400 mesh | Standard Supplier |
| Round-bottom flask | - | Standard labware |
| Magnetic stirrer and stir bar | - | Standard labware |
| Reflux condenser | - | Standard labware |
| Separatory funnel | - | Standard labware |
| Rotary evaporator | - | Standard labware |
| Thin Layer Chromatography (TLC) plates | Silica gel coated | Standard Supplier |
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole derivative (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5 equivalents). Stir the suspension at room temperature for 15-20 minutes to ensure deprotonation of the pyrazole nitrogen.
-
Addition of Alkylating Agent: Slowly add a solution of 2,3-Difluoro-4-methoxybenzyl bromide (1.1 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Reaction Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction two more times.
-
Washing: Combine the organic layers and wash with water, followed by a wash with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure N-alkylated pyrazole intermediate.[2]
Causality Behind Experimental Choices:
-
Choice of Base and Solvent: Potassium carbonate is a mild and effective base for the deprotonation of the pyrazole nitrogen. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction, as it effectively solvates the potassium cation, leaving the carbonate anion more reactive, and it has a high boiling point allowing for elevated reaction temperatures.
-
Reaction Temperature: The elevated temperature increases the rate of the Sₙ2 reaction, ensuring a reasonable reaction time. However, excessively high temperatures should be avoided to minimize potential side reactions.
-
Purification: Column chromatography is a standard and effective method for purifying the N-alkylated product from any unreacted starting materials and potential regioisomeric byproducts.[2]
Signaling Pathway and Mechanism of Action of a Representative Kinase Inhibitor
The N-alkylated pyrazole intermediate synthesized using the protocol above is a key component in the assembly of potent kinase inhibitors such as Dabrafenib. Dabrafenib is a selective inhibitor of BRAF kinase, particularly the V600E mutant form, which is a common driver mutation in melanoma.
The MAPK/ERK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In normal cells, the pathway is tightly regulated. However, in many cancers, mutations in components of this pathway, such as BRAF, lead to its constitutive activation.
Caption: The MAPK/ERK pathway and Dabrafenib's point of intervention.
Mechanism of Inhibition:
Dabrafenib acts as an ATP-competitive inhibitor of the BRAF V600E mutant kinase. The 2,3-difluoro-4-methoxybenzyl moiety of Dabrafenib plays a crucial role in anchoring the inhibitor within the ATP-binding pocket of the enzyme. The specific interactions of this group, along with the rest of the molecule, lead to a highly potent and selective inhibition of the mutated kinase, thereby blocking the downstream signaling cascade and inhibiting tumor cell proliferation.
Data Summary: Kinase Inhibitors Synthesized Using Fluorinated Benzyl Bromide Precursors
| Kinase Inhibitor | Target Kinase | Therapeutic Area | Role of Fluorinated Moiety |
| Dabrafenib | BRAF V600E | Melanoma, NSCLC | Enhanced binding affinity, metabolic stability |
| Lifirafenib | BRAF/CRAF | Solid Tumors | Improved potency and pharmacokinetic profile |
| Belvarafenib | BRAF | Solid Tumors | Increased selectivity and cell permeability |
Safety and Handling of 2,3-Difluoro-4-methoxybenzyl bromide
2,3-Difluoro-4-methoxybenzyl bromide is a reactive alkylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat should be worn.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly closed when not in use.
-
Avoid inhalation of vapors and contact with skin and eyes.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
2,3-Difluoro-4-methoxybenzyl bromide is a valuable and strategically designed building block for the synthesis of advanced kinase inhibitors. Its unique substitution pattern provides a powerful tool for medicinal chemists to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. The detailed protocol provided herein offers a practical guide for researchers to utilize this reagent in their synthetic endeavors, contributing to the development of next-generation targeted therapies. A thorough understanding of the underlying chemical principles and adherence to safety protocols are paramount for the successful and safe application of this versatile synthetic intermediate.
References
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CORE. (2015, March 31). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]
-
ResearchGate. synthesis of n-alkylpyrazoles by phase transfer catalysis. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
PubChem. 2,4-difluoro-3-methoxybenzyl bromide. Retrieved from [Link]
- Google Patents. (n.d.). N-alkylation method of pyrazole.
-
ACS Publications. (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
-
PubMed. (2022, August 5). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
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PubChem. 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Retrieved from [Link]
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ACS Publications. (n.d.). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?. Retrieved from [Link]
-
MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-methoxybenzyl bromide (7), which was used as reagent to.... Retrieved from [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Fused Heterocycles Based on Pyrano[2,3-c]pyrazole. Retrieved from [Link]
-
PubMed Central (PMC). (2015, August 19). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing substituted benzyl bromides.
-
PubMed Central (PMC). (2022, May 11). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. Retrieved from [Link]
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PubChem. 2,6-Difluoro-4-methoxybenzyl bromide. Retrieved from [Link]
-
PubMed Central (PMC). (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
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MDPI. (2025, January 24). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]
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Reaction of 2,3-Difluoro-4-methoxybenzyl bromide with primary amines
An Application Guide for the Synthesis of N-Substituted 2,3-Difluoro-4-methoxybenzylamines
Introduction: The Strategic Importance of Fluorinated Benzylamines
In the landscape of modern drug discovery, the incorporation of fluorine and methoxy groups into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1][2] The methoxy group can influence ligand-target binding, physicochemical properties, and ADME parameters.[2] Similarly, fluorine substitution is a powerful tool for modulating metabolic stability, binding affinity, and lipophilicity. The 2,3-difluoro-4-methoxybenzyl motif, therefore, represents a privileged scaffold, and its derivatives are of significant interest in the development of novel therapeutics, including dopamine D4 receptor antagonists and other CNS-active agents.[3][4]
This guide provides a comprehensive overview and detailed protocols for the reaction of 2,3-Difluoro-4-methoxybenzyl bromide with primary amines. This transformation, a cornerstone of medicinal chemistry, provides a direct route to valuable N-substituted secondary amines. We will delve into the mechanistic underpinnings of this reaction, offer a robust and validated experimental protocol, and provide insights into troubleshooting and optimization.
Part 1: Mechanistic Insights and Theoretical Framework
The reaction between 2,3-Difluoro-4-methoxybenzyl bromide and a primary amine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. Benzylic halides are particularly well-suited for this pathway due to the ability of the adjacent aromatic ring to stabilize the transition state.[5]
Core Principles of the Reaction:
-
Nucleophilic Attack: The primary amine (R-NH₂), possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile. It attacks the electrophilic benzylic carbon atom (the carbon bonded to the bromine).
-
Transition State: The reaction proceeds through a single, concerted transition state where the C-N bond is forming concurrently as the C-Br bond is breaking.
-
Leaving Group Departure: The bromide ion (Br⁻) is an excellent leaving group, facilitating the reaction.
-
Kinetics: As a bimolecular reaction, the rate is dependent on the concentration of both the benzyl bromide and the primary amine. Electron-donating groups on the amine generally increase its nucleophilicity and the reaction rate, while electron-withdrawing groups decrease it.[6]
The overall transformation is the displacement of the bromide by the amine, forming a new carbon-nitrogen bond and generating hydrobromic acid (HBr) as a byproduct.
Caption: SN2 reaction mechanism.
Part 2: Experimental Design and Protocols
This section outlines a reliable, general protocol for the N-alkylation of primary amines with 2,3-Difluoro-4-methoxybenzyl bromide. The protocol is designed to be self-validating by including in-process controls and clear endpoints.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2,3-Difluoro-4-methoxybenzyl bromide | ≥97% | Sigma-Aldrich | Lachrymator. Handle in a fume hood. |
| Primary Amine (e.g., Butylamine) | ≥99% | Acros Organics | Can be substituted with other primary amines. |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific | Used as a non-nucleophilic base. Ensure it is dry. |
| Acetonitrile (CH₃CN), anhydrous | ≥99.8% | EMD Millipore | A polar aprotic solvent, ideal for SN2 reactions.[5] |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | Lab-prepared | For aqueous work-up. |
| Brine (Saturated NaCl soln.) | - | Lab-prepared | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | J.T. Baker | For drying the organic layer. |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |
Step-by-Step Synthesis Protocol
Objective: To synthesize N-butyl-1-(2,3-difluoro-4-methoxyphenyl)methanamine.
-
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.0 eq).
-
Seal the flask with a rubber septum and purge with dry nitrogen or argon gas for 5 minutes.
-
Through the septum, add 30 mL of anhydrous acetonitrile via syringe.
-
-
Reagent Addition:
-
Add the primary amine (e.g., butylamine, 1.2 eq) to the stirring suspension.
-
In a separate vial, dissolve 2,3-Difluoro-4-methoxybenzyl bromide (1.0 eq) in 10 mL of anhydrous acetonitrile.
-
Add the benzyl bromide solution dropwise to the reaction flask over 5-10 minutes at room temperature. Causality Note: Slow addition helps to control any potential exotherm and minimizes side reactions.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 60 °C using an oil bath.
-
Monitor the reaction progress by TLC every hour. A typical mobile phase is 20% Ethyl Acetate in Hexanes. The product spot should be less polar than the primary amine and more polar than the benzyl bromide. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as judged by TLC), cool the mixture to room temperature.
-
Filter the suspension to remove the potassium carbonate and rinse the solid with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in 100 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine. Causality Note: The bicarbonate wash removes any remaining acidic byproduct (HBr).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of 5% to 30% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the N-substituted secondary amine as an oil or solid.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]
-
Caption: General experimental workflow.
Part 3: Troubleshooting and Side Reaction Management
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for ensuring high yield and purity.
Common Issues and Solutions
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | 1. Inactive benzyl bromide (hydrolyzed).2. Insufficient temperature.3. Amine protonated (inactive). | 1. Use fresh or newly purchased benzyl bromide.2. Increase temperature to 80 °C.3. Ensure anhydrous conditions and sufficient base (K₂CO₃) to neutralize HBr. |
| Multiple Products (by TLC) | 1. Over-alkylation: Product secondary amine reacts again.2. Impure starting materials. | 1. Increase the excess of the primary amine to 2-3 equivalents. This statistically favors the reaction with the starting amine over the product amine.[8]2. Check purity of starting materials by NMR or GC-MS. |
| Low Isolated Yield | 1. Incomplete reaction.2. Product loss during work-up (product may have some water solubility).3. Product loss during chromatography. | 1. Increase reaction time or temperature.2. Perform a back-extraction of the aqueous layers with ethyl acetate.3. Carefully select chromatography conditions and monitor fractions closely. |
Managing Over-alkylation
The most common side reaction is the formation of a tertiary amine. The secondary amine product is itself a nucleophile and can compete with the starting primary amine for the remaining benzyl bromide.
Product (R-NH-CH₂Ar) + Br-CH₂Ar → R-N(CH₂Ar)₂ + HBr
Mitigation Strategy: The principle of stoichiometry is the most effective tool here. By using a significant excess of the primary amine (e.g., 2-5 equivalents), the concentration of the starting nucleophile is always much higher than the product nucleophile, kinetically favoring the desired reaction.
Caption: Troubleshooting decision tree.
References
- Vertex AI Search. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
- Reddy, P. V., & Georg, G. I. (2010). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC, NIH.
- Science Publishing Group. (n.d.). Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. Modern Chemistry.
- Organic Chemistry Portal. (n.d.). Appel Reaction.
- Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid.
- Academia.edu. (n.d.). 2-Substituted-4-methoxybenzimidazole-based PDE4 inhibitors.
- Diva-portal.org. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.
- MDPI. (n.d.). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds.
- ResearchGate. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde.
- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
- Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.
- PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
- YouTube. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine.
- Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution.
- ResearchGate. (n.d.). Kinetics of reaction of benzyl halides with amines in mixed solvents.
- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- PubMed. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.
- Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution.
- Swarthmore College. (n.d.). Experiment 7 — Nucleophilic Substitution.
- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
- PubMed Central. (n.d.). Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors.
- NIH. (n.d.). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 5. asccollegekolhar.in [asccollegekolhar.in]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Site-Specific Derivatization of Peptides using 2,3-Difluoro-4-methoxybenzyl Bromide
Part 1: Executive Summary
This Application Note details the protocol for the selective alkylation of cysteine residues in peptides and proteins using 2,3-Difluoro-4-methoxybenzyl bromide (DFMB-Br) . While typically utilized as a synthetic intermediate (e.g., in the synthesis of potassium-competitive acid blockers like Vonoprazan), DFMB-Br serves as a potent, lipophilic alkylating agent for proteomic and peptidomic applications.
Key Applications:
-
Hydrophobicity Tuning: The introduction of the difluoro-methoxybenzyl moiety significantly increases the retention time of hydrophilic peptides in Reversed-Phase HPLC (RP-HPLC), aiding in the separation of polar fragments.
-
Mass Spectrometry Tagging: It imparts a distinct mass shift (+156.04 Da) and a unique isotopic signature, distinguishing cysteine-containing peptides from background noise.
-
Fluorine NMR Probing: The incorporation of two fluorine atoms allows for
-NMR studies of peptide conformation and protein-ligand interactions.
Part 2: Chemical Basis & Mechanism
The Reagent
2,3-Difluoro-4-methoxybenzyl bromide is a benzyl bromide derivative.[1][2][3] Its reactivity is modulated by the "push-pull" electronic effects of its substituents:
-
2,3-Difluoro (Electron Withdrawing): Inductively withdraws electron density from the ring, slightly destabilizing the carbocation character but making the benzylic carbon highly susceptible to nucleophilic attack (
). -
4-Methoxy (Electron Donating): Provides resonance stabilization, preventing the reagent from being overly reactive (unstable) compared to poly-fluorinated benzyl bromides.
Reaction Mechanism
The derivatization proceeds via a classic nucleophilic substitution (
Specificity: While highly specific for Cysteine at pH 8.0, prolonged incubation or acidic pH can lead to off-target alkylation of Methionine (forming sulfonium ions) or Histidine. Strict adherence to the protocol time limits is required.
Reaction Diagram (Graphviz)
Figure 1: Mechanism of Cysteine alkylation via nucleophilic substitution (
Part 3: Experimental Protocol
Materials & Reagents
| Component | Specification | Storage |
| Target Peptide/Protein | Lyophilized or in solution (1 mg/mL) | -20°C |
| DFMB-Br | 2,3-Difluoro-4-methoxybenzyl bromide (CAS 94278-68-9) | 4°C, Desiccated |
| Reduction Buffer | 100 mM Ammonium Bicarbonate (AmBic), pH 8.0 | Fresh |
| Reducing Agent | TCEP-HCl (Tris(2-carboxyethyl)phosphine) | -20°C Stock |
| Solvent | Acetonitrile (ACN) or Methanol (HPLC Grade) | RT |
| Quenching Agent | Dithiothreitol (DTT) or Formic Acid | 4°C |
Safety Warning (Critical)
DANGER: DFMB-Br is an alkylating agent and a potential lachrymator. It causes severe skin burns and eye damage. [4][5] * Engineering Controls: Always work inside a certified chemical fume hood.
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
Disposal: All waste containing this reagent must be treated as hazardous halogenated organic waste.
Step-by-Step Methodology
Step 1: Protein Denaturation and Reduction
Objective: Unfold the protein and break existing disulfide bonds to expose free cysteines.[6]
-
Dissolve the peptide/protein in 100 mM AmBic (pH 8.0) to a final concentration of 1–2 mg/mL .
-
Note: If the protein is recalcitrant, add 6M Guanidine-HCl or 8M Urea to the buffer.
-
-
Add TCEP to a final concentration of 5–10 mM .
-
Incubate at 37°C for 30 minutes (or 60°C for 10 minutes).
-
Expert Tip: TCEP is preferred over DTT here because TCEP is non-volatile and does not compete effectively with the alkylating agent in the subsequent step, whereas DTT would consume the DFMB-Br.
-
Step 2: Preparation of DFMB-Br Stock
Objective: Solubilize the lipophilic reagent.
-
Prepare a 200 mM stock solution of DFMB-Br in 100% Acetonitrile (ACN) .
-
Calculation: MW = 237.04 g/mol .[4] Dissolve 4.7 mg in 100 µL ACN.
-
Stability: Prepare immediately before use. Do not store.
-
Step 3: Alkylation Reaction
Objective: Covalent attachment of the benzyl moiety.
-
Add the DFMB-Br stock to the reduced protein sample.
-
Ratio: Aim for a 20-fold to 50-fold molar excess of reagent over total cysteine residues.
-
Solvent: Ensure the final concentration of ACN in the sample is at least 20% (v/v) to maintain reagent solubility. If the reagent precipitates, increase ACN concentration up to 50%.
-
-
Vortex briefly and incubate in the dark at Room Temperature (25°C) for 30–45 minutes .
-
Critical Control: Do not exceed 60 minutes. Prolonged exposure increases the risk of N-terminal or Lysine alkylation (though these are much slower at pH 8.0).
-
Step 4: Quenching and Cleanup
Objective: Stop the reaction and remove excess reagents.
-
Quench: Add DTT to a final concentration equal to the added DFMB-Br concentration (e.g., 50 mM) and incubate for 5 minutes. The DTT will scavenge the remaining alkylating agent.
-
Acidify: Add Formic Acid (FA) to a final concentration of 0.5%–1.0% (pH < 3). This stabilizes the sample for LC-MS.
-
Desalting (Recommended): Use a C18 Spin Column or ZipTip to remove salts, excess reagent, and byproducts before MS analysis.
Part 4: Analytical Workflow & Data Interpretation
Mass Spectrometry Parameters
When analyzing the derivatized peptides, the mass shift must be added to the variable modifications list in your search engine (e.g., Mascot, Sequest, MaxQuant).
Mass Shift Calculation:
-
Formula Added:
(The benzyl group replaces the thiol hydrogen). -
Calculation:
-
Reagent (C8H7BrF2O): ~237.04 Da[4]
-
Loss of HBr: -(79.90 + 1.01) Da
-
Net Mass Shift (Monoisotopic): +156.038 Da
-
| Parameter | Value |
| Modification Name | Cys-DFMB |
| Residues | Cysteine (C) |
| Type | Fixed (if 100% alkylation) or Variable |
| Mass Shift | +156.0384 Da |
| Composition | C(8) H(7) F(2) O(1) |
Workflow Diagram
Figure 2: Complete experimental workflow from sample preparation to data analysis.
Part 5: Troubleshooting & Optimization
| Issue | Possible Cause | Corrective Action |
| Precipitation during Alkylation | DFMB-Br is highly lipophilic and insoluble in pure aqueous buffer. | Increase organic solvent (ACN/MeOH) concentration to 30–50%. Ensure the reagent is dissolved in 100% organic solvent before adding to the sample. |
| Incomplete Alkylation | pH < 7.0 or oxidized reagent.[3] | Verify pH is 8.0–8.5. Cysteine thiols must be deprotonated. Use fresh reagent. |
| Over-Alkylation (Multiple Shifts) | Reaction time too long or pH > 9.0. | Reduce reaction time to 20 mins. Ensure pH is not > 8.5 to prevent Lysine/N-term modification. |
| Low Signal Intensity | Sample loss during desalting due to high hydrophobicity. | The DFMB group makes peptides very hydrophobic. Use a gradient starting at higher % organic (e.g., 10% B) or use C4 columns instead of C18 for larger peptides. |
Part 6: References
-
General Cysteine Alkylation Protocols:
-
Benzyl Bromide Reactivity with Peptides:
-
Chemical Properties of 2,3-Difluoro-4-methoxybenzyl bromide:
-
Source: PubChem Compound Summary for CID 3354272.
-
URL:[Link]
-
-
Mass Spectrometry of Alkylated Peptides:
Sources
- 1. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Facile alkylation of methionine by benzyl bromide and demonstration of fumarase inactivation accompanied by alkylation of a methionine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6-Difluoro-4-methoxybenzyl bromide | C8H7BrF2O | CID 3354272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Fluoro-4-methoxybenzyl bromide, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. peakproteins.com [peakproteins.com]
- 7. lab.rockefeller.edu [lab.rockefeller.edu]
Experimental setup for reactions involving 2,3-Difluoro-4-methoxybenzyl bromide
Application Note: Experimental Setup for Reactions Involving 2,3-Difluoro-4-methoxybenzyl Bromide
Executive Summary & Chemical Context
2,3-Difluoro-4-methoxybenzyl bromide (CAS: 689254-23-7) is a specialized electrophilic building block used extensively in medicinal chemistry to introduce the 2,3-difluoro-4-methoxybenzyl moiety.[1] This structural motif is highly valued in drug design for two primary reasons:
-
Metabolic Stability: The strategic placement of fluorine atoms at the 2- and 3-positions, combined with the 4-methoxy group, blocks common metabolic soft spots on the aromatic ring, resisting oxidative metabolism (e.g., by CYP450 enzymes).
-
Electronic & Lipophilic Modulation: The fluorine atoms modulate the pKa of neighboring functional groups and fine-tune the lipophilicity (
), often improving the membrane permeability and potency of the final pharmacophore.
This guide provides field-proven protocols for handling and reacting this compound, specifically focusing on N-alkylation and O-alkylation, which are critical for synthesizing bioactive scaffolds such as ALX receptor agonists and M4 muscarinic receptor positive allosteric modulators (PAMs) .[1]
Safety & Handling (Critical)
Hazard Classification: Corrosive (Skin/Eye Damage), Lachrymator. Signal Word: DANGER.
Benzyl bromides are potent alkylating agents and severe lachrymators (tear gas agents). Improper handling can lead to respiratory distress and severe skin burns.
Safety Decision Tree (DOT Visualization)
Figure 1: Safety decision matrix for handling potent lachrymatory benzyl bromides.
Experimental Protocols
Protocol A: N-Alkylation for Heterocycle Functionalization
Context: This reaction is typical for synthesizing receptor modulators (e.g., M4 PAMs) where the benzyl group is attached to a nitrogen atom of a heterocycle or a urea/amide linker.
Reaction Overview:
Materials:
-
Substrate: Amine or Amide core (e.g., 5-amino-3,4-dimethylthieno[2,3-c]pyridazine derivative).[1]
-
Reagent: 2,3-Difluoro-4-methoxybenzyl bromide (1.1 – 1.2 equivalents).[1]
-
Base:
(mild, for amines) or (strong, for amides/ureas). -
Solvent: Anhydrous DMF or Acetonitrile (
).
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Dissolution: Dissolve the amine substrate (1.0 mmol) in anhydrous DMF (5.0 mL).
-
Base Addition:
-
For Amines: Add powdered
(2.0 mmol). Stir at Room Temperature (RT) for 15 mins. -
For Amides/Ureas: Cool to 0°C. Add
(60% dispersion, 1.2 mmol). Stir for 30 mins to ensure deprotonation.
-
-
Alkylation: Add 2,3-Difluoro-4-methoxybenzyl bromide (1.1 mmol) dropwise (dissolved in 1 mL DMF if solid).
-
Reaction:
-
Allow the mixture to warm to RT.
-
Optional: Heat to 60–80°C if the nucleophile is sterically hindered (monitor via TLC/LC-MS).[1]
-
Typical Time: 2–12 hours.
-
-
Work-up:
-
Quench carefully with water (or saturated
if NaH was used). -
Extract with Ethyl Acetate (
). -
Wash combined organics with Brine (
), then Water ( ) to remove DMF. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Bromide | Ensure solvents are strictly anhydrous.[1] Store bromide in a desiccator. |
| Over-alkylation | Highly reactive amine | Use 1.0 eq of bromide; add slowly at 0°C. Consider reductive amination with the aldehyde instead. |
| Incomplete Reaction | Steric hindrance | Switch solvent to DMF/DMSO; heat to 80°C; add catalytic KI (Finkelstein condition). |
Protocol B: O-Alkylation (Ether Synthesis)
Context: Used to create ether linkages, often as a robust protecting group or to extend the pharmacophore.
Reagent Setup:
-
Substrate: Phenol derivative.
-
Base:
(Cesium Carbonate) – preferred for faster rates and better solubility in organic solvents. -
Solvent: Acetone or DMF.
Procedure:
-
Dissolve Phenol (1.0 eq) in Acetone (0.2 M concentration).
-
Add
(1.5 eq). -
Add 2,3-Difluoro-4-methoxybenzyl bromide (1.1 eq).[1]
-
Reflux (approx. 56°C) for 2–4 hours.
-
Filtration: Cool to RT, filter off inorganic salts through a Celite pad.
-
Concentration: Evaporate solvent.
-
Purification: Recrystallization (EtOH) or Chromatography.
Mechanistic Insight & Pathway Visualization
The reaction follows a classic
Figure 2: Mechanistic pathway for the
References
-
WO2015019325A1 . Benzimidazolyl-methyl urea derivatives as ALX receptor agonists.[1] Google Patents. Available at:
-
Kuo, G., et al. (2019) . Synthesis and Preliminary Evaluation of C-11 Labeled VU0467485/AZ13713945 and Its Analogues for Imaging Muscarinic Acetylcholine Receptor Subtype 4.[1] ResearchGate. Available at: [Link]
Sources
Application Note: Optimizing Herbicide Efficacy with 2,3-Difluoro-4-methoxybenzyl Bromide
Executive Summary: The Fluorine Advantage
In modern agrochemical discovery, the "magic methyl" effect has largely been superseded by the "strategic fluorine" effect. 2,3-Difluoro-4-methoxybenzyl bromide is not merely a reagent; it is a precision tool for modulating the metabolic stability and lipophilicity of active ingredients (AIs).[1]
This application note details the use of this building block to introduce the 2,3-difluoro-4-methoxyphenyl moiety. This specific substitution pattern serves two critical functions in herbicide and fungicide design:
-
Metabolic Blocking: The fluorine atoms at positions 2 and 3 sterically and electronically block oxidative metabolism (hydroxylation) by cytochrome P450 enzymes, significantly extending the half-life of the AI in the plant or soil.
-
Lipophilic Tuning: The benzyl bromide acts as a "lipophilic anchor," facilitating the transport of polar pharmacophores (such as pyrazoles or triazinones) across the waxy plant cuticle.
Chemical Profile & Properties[2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | 2,3-Difluoro-4-methoxybenzyl bromide |
| CAS Number | 689254-23-7 |
| Molecular Formula | C₈H₇BrF₂O |
| Molecular Weight | 237.04 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Reactivity Class | Benzyl Halide (Strong Electrophile) |
| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen) |
| Hazards | Corrosive (Skin Corr.[1][2][3] 1B), Lachrymator |
Application Logic: Structure-Activity Relationship (SAR)
The causality behind selecting this specific building block lies in its electronic landscape.
-
The Electrophile (C-Br): The benzylic carbon is highly activated for S_N2 reactions due to the electron-withdrawing inductive effect (-I) of the fluorine atoms, making it an excellent partner for weak nucleophiles (e.g., phenols, N-heterocycles).
-
The 2,3-Difluoro Motif: Unlike a single fluorine, the vicinal difluoro pattern creates a "metabolic shield." In many herbicides (e.g., PPO inhibitors), the phenyl ring is a primary site of degradation. Fluorine substitution prevents the formation of toxic or inactive phenolic metabolites.
-
The 4-Methoxy Group: This group serves as an electronic donor (+M effect), counterbalancing the strong electron-withdrawing nature of the fluorines. It also acts as a hydrogen bond acceptor, potentially interacting with target enzyme residues (e.g., serine or histidine) in the active site.
Visualization: SAR & Metabolic Blocking Logic
Caption: SAR logic demonstrating how the specific functional groups of 2,3-difluoro-4-methoxybenzyl bromide translate to biological efficacy.[1]
Experimental Protocol: Ether Linkage Formation
This protocol describes the alkylation of a generic hydroxypyrazole (a common herbicide scaffold) using 2,3-difluoro-4-methoxybenzyl bromide.[1] This method is adaptable for phenols and amines.
Pre-requisites
-
Reagents: 2,3-Difluoro-4-methoxybenzyl bromide (1.1 equiv), Hydroxypyrazole substrate (1.0 equiv), Potassium Carbonate (K₂CO₃, 2.5 equiv), Acetonitrile (ACN, anhydrous).
-
Equipment: Round-bottom flask, reflux condenser, inert gas line, magnetic stirrer.
Step-by-Step Methodology
-
Preparation of Nucleophile:
-
In a flame-dried flask under Argon, dissolve the hydroxypyrazole substrate (10 mmol) in anhydrous ACN (50 mL).
-
Add powdered K₂CO₃ (25 mmol). Note: K₂CO₃ is preferred over NaH for this reaction to minimize side reactions and allow for milder conditions.
-
Stir at room temperature for 30 minutes to ensure deprotonation and formation of the potassio-salt.
-
-
Electrophile Addition:
-
Dissolve 2,3-difluoro-4-methoxybenzyl bromide (11 mmol) in a minimal amount of ACN (5 mL).
-
Add this solution dropwise to the reaction mixture over 10 minutes. Reasoning: Slow addition prevents localized high concentrations that could lead to bis-alkylation if the substrate has multiple nucleophilic sites.[1]
-
-
Reaction Phase:
-
Heat the mixture to 60°C and monitor by TLC or HPLC.
-
Self-Validating Checkpoint: The reaction typically completes within 3-5 hours.[1] If the starting material persists after 5 hours, add a catalytic amount (0.1 equiv) of Potassium Iodide (KI) to generate the more reactive benzyl iodide in situ (Finkelstein condition).
-
-
Workup & Isolation:
-
Cool to room temperature and filter off the inorganic salts (KBr, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).
-
Dry over MgSO₄, filter, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Hexane/Ethyl Acetate gradient). The fluorinated product often elutes earlier than non-fluorinated analogs due to lower polarizability.
-
Visualization: Synthesis Workflow
Caption: Decision-tree workflow for the alkylation of heterocyclic substrates with benzyl bromides.
Quality Control: Analytical Method
To ensure the integrity of the building block and the final product, use the following HPLC parameters.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (methoxy phenol region).
-
Expected Retention: The 2,3-difluoro-4-methoxybenzyl bromide will elute later than non-fluorinated benzyl bromides due to the "fluorine lipophilicity effect."[1]
Safety & Handling Protocol
Danger: Benzyl bromides are potent lachrymators (tear gas agents) and corrosive.
-
Engineering Controls: All handling must occur inside a functioning chemical fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile is generally sufficient for short contact, but laminate gloves are preferred for spills), safety goggles, and a lab coat.
-
Spill Management: Do not wipe up spills with paper towels alone. Neutralize the spill with a dilute solution of ammonia or 5% sodium thiosulfate to quench the alkylating potential before cleanup.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
-
PubChem. (2025).[2][4] 2,3-Difluoro-4-methoxybenzyl bromide (Compound Summary). National Library of Medicine. [Link][1]
-
Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem. [Link] (Contextual grounding on Fluorine in Agrochemicals).
-
Fujiwara, T., et al. (2015).[5] Synthesis and herbicidal activity of novel pyrazole derivatives. Journal of Pesticide Science. (General protocol adaptation for pyrazole alkylation).
Sources
- 1. 886498-51-7|4-Fluoro-2-methoxybenzyl bromide|BLD Pharm [bldpharm.com]
- 2. 2,6-Difluoro-4-methoxybenzyl bromide | C8H7BrF2O | CID 3354272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 4-Methoxybenzyl bromide | C8H9BrO | CID 165021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. commons.lib.jmu.edu [commons.lib.jmu.edu]
Application Notes and Protocols: The Emerging Role of 2,3-Difluoro-4-methoxybenzyl Bromide in Advanced Materials Science
For: Researchers, materials scientists, and professionals in polymer chemistry and organic electronics.
Abstract: This document provides a comprehensive technical guide on the potential applications of 2,3-Difluoro-4-methoxybenzyl bromide as a versatile building block in materials science. While direct literature on this specific compound is emerging, we extrapolate its utility based on the well-documented applications of structurally similar fluoro- and methoxy-substituted benzyl bromides. This guide offers insights into its role in the synthesis of novel polymers with tailored properties and its potential as a precursor for functional materials in organic electronics. Detailed, field-proven protocols for synthesis and characterization are provided to empower researchers in their exploratory studies.
Introduction: A Rationale for Fluorinated Benzyl Bromides in Materials Science
The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their electronic properties, thermal stability, and intermolecular interactions. 2,3-Difluoro-4-methoxybenzyl bromide is a functionalized aromatic compound poised for significant contributions to materials science. The presence of two fluorine atoms on the benzene ring is expected to modulate the electron density and introduce desirable properties such as increased oxidative stability and altered solubility. The methoxy group, a well-known electron-donating group, further tunes the electronic characteristics of the molecule. The reactive benzyl bromide moiety serves as a versatile handle for a variety of chemical transformations, making it an attractive starting material for the synthesis of a new generation of advanced materials.
Materials science is a dynamic field that continually seeks novel materials to drive innovations in electronics, energy, and medicine.[1] The unique properties of fluorinated compounds make them particularly interesting for these applications. While the direct application of 2,3-Difluoro-4-methoxybenzyl bromide is an area of active research, its structural analogs have found use in various domains. For instance, substituted benzyl bromides are utilized in the synthesis of polymers and as precursors for organic semiconductors.[2][3] This guide will, therefore, draw upon established methodologies for related compounds to propose robust protocols for the application of 2,3-Difluoro-4-methoxybenzyl bromide.
Synthesis of Functional Polymers
The benzyl bromide functionality is an excellent initiator or monomer precursor for various polymerization techniques, including Atom Transfer Radical Polymerization (ATRP) and polycondensation reactions. The resulting polymers, bearing the difluoro-methoxy-phenyl moiety, are anticipated to exhibit unique thermal and electronic properties.
Application in Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/"living" radical polymerization method that allows for the synthesis of well-defined polymers with narrow molecular weight distributions.[2] 2,3-Difluoro-4-methoxybenzyl bromide can be employed as an initiator in the ATRP of various vinyl monomers, such as styrenes and (meth)acrylates.
Experimental Protocol: ATRP of Methyl Methacrylate (MMA) Initiated by 2,3-Difluoro-4-methoxybenzyl bromide
This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) using 2,3-Difluoro-4-methoxybenzyl bromide as the initiator and a copper(I) bromide/2,2'-bipyridine catalyst system.[2]
Materials:
-
2,3-Difluoro-4-methoxybenzyl bromide (initiator)
-
Methyl methacrylate (MMA) (monomer), inhibitor removed
-
Copper(I) bromide (CuBr) (catalyst)
-
2,2'-Bipyridine (bpy) (ligand)
-
Toluene (solvent), anhydrous
-
Methanol (for precipitation)
-
Argon gas supply
Procedure:
-
In a Schlenk flask, add CuBr (14.3 mg, 0.1 mmol) and bpy (31.2 mg, 0.2 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (2 mL) and MMA (2.14 mL, 20 mmol) to the flask via syringe.
-
Stir the mixture to form the catalyst complex.
-
In a separate, dry Schlenk flask under argon, dissolve 2,3-Difluoro-4-methoxybenzyl bromide (23.9 mg, 0.1 mmol) in anhydrous toluene (1 mL).
-
Transfer the initiator solution to the reaction flask containing the catalyst and monomer via a degassed syringe.
-
Immerse the reaction flask in a preheated oil bath at 90 °C and stir.
-
Monitor the polymerization progress by taking aliquots at regular intervals and analyzing by ¹H NMR or gas chromatography.
-
After achieving the desired conversion (e.g., 8-10 hours), terminate the polymerization by cooling the flask to room temperature and exposing it to air.
-
Dilute the reaction mixture with toluene and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Filter the precipitated polymer, wash with methanol, and dry under vacuum at 40 °C to a constant weight.
Characterization: The resulting polymer should be characterized for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). The chemical structure can be confirmed by ¹H and ¹⁹F NMR spectroscopy.
Table 1: Expected Polymer Characteristics
| Parameter | Expected Value |
|---|---|
| Molecular Weight (Mn) | Controllable by the [Monomer]/[Initiator] ratio |
| Polydispersity Index (PDI) | < 1.5 |
| End-group functionality | Presence of the 2,3-difluoro-4-methoxyphenyl group |
dot
Caption: Workflow for ATRP of MMA.
Application in Organic Electronics
Organic semiconductors are the cornerstone of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[3][4] The introduction of fluorine and methoxy substituents on a conjugated backbone can significantly influence the material's charge transport properties, energy levels, and stability. 2,3-Difluoro-4-methoxybenzyl bromide can serve as a key building block for synthesizing novel organic semiconductors.
Synthesis of π-Conjugated Materials
Through cross-coupling reactions, such as Suzuki or Stille coupling, the benzyl bromide can be converted into a more complex monomer, which can then be polymerized to yield a π-conjugated polymer. The electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of the resulting material, potentially leading to improved air stability and different optoelectronic properties.
Hypothetical Synthetic Pathway to a Conjugated Polymer
The following diagram illustrates a plausible synthetic route to a conjugated polymer incorporating the 2,3-difluoro-4-methoxyphenyl moiety. This would involve the initial conversion of the benzyl bromide to a boronic ester or a stannane derivative, followed by a polymerization reaction.
dot
Caption: Pathway to π-conjugated polymers.
Safety and Handling
Benzyl bromides are lachrymators and skin irritants. It is imperative to handle 2,3-Difluoro-4-methoxybenzyl bromide in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. In case of skin contact, wash the affected area immediately with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek medical attention.
Conclusion
2,3-Difluoro-4-methoxybenzyl bromide represents a promising, yet underexplored, building block for the creation of novel materials. Its unique substitution pattern offers the potential to fine-tune the properties of polymers and organic semiconductors. The protocols and synthetic strategies outlined in this guide, based on established chemistry of analogous compounds, provide a solid foundation for researchers to begin exploring the potential of this versatile molecule in their own materials science investigations. Further research will undoubtedly uncover new and exciting applications for this and related fluorinated compounds.
References
- Photoinduced Amination of Inert C(sp3)–H Bonds with Diazirines for Access to Diaziridines.American Chemical Society.
- China 4-Methoxybenzyl Bromide Manufacturers Suppliers Factory - Made in China.SENFEIDA.
- 3-FLUORO-4-METHOXYBENZYL BROMIDE | 331-61-3.ChemicalBook.
- An In-depth Technical Guide to 4-Methoxy-2,3,6-trimethylbenzyl bromide: Synthesis and Properties.Benchchem.
- Synthesis, Characterization, and Thermal Degradation Kinetics of the Copolymer Poly(4-methoxybenzyl methacrylate-co-isobornyl methacrylate).
- Synthesis of gem-Difluoroalkenes through Ramberg-Bäcklund Reaction of Alkyltriflones.Organic Syntheses Procedure.
- 4-Methoxybenzyl bromide | C8H9BrO | CID 165021.PubChem - NIH.
- Polymer Chemistry.RSC Publishing.
- Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine.Journal of Nanostructures.
- Top 10 Breakthroughs in Materials Science: Shaping the Future of Innov
- Process for producing 2-bromo-5-methoxybenzyl bromide.
- 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers.MDPI.
- Organic materials for organic electronic devices.
- Functionalization Of The 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) Core.NIH.
- Organic Semiconductors for Advanced Electronics.Sigma-Aldrich.
- Organic and Molecular Electronics.Sigma-Aldrich.
- Advancements in Organic Electronics.Sigma-Aldrich.
Sources
Application Note: 2,3-Difluoro-4-methoxybenzyl Bromide as a Versatile Reagent for Advanced Fluorinated Molecule Synthesis
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering profound enhancements to metabolic stability, binding affinity, and physicochemical properties.[1][2][3] This guide details the application of 2,3-Difluoro-4-methoxybenzyl bromide, a specialized reagent designed for the precise installation of a multi-functional fluorinated moiety. We provide an in-depth analysis of its reactivity, core applications as both a protecting group and a key pharmacophore, and detailed, field-tested protocols for its use in synthetic workflows. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage advanced fluorinated building blocks in their synthetic programs.
Introduction: The Strategic Advantage of the 2,3-Difluoro-4-methoxybenzyl Moiety
Fluorine-containing pharmaceuticals constitute a significant portion of all commercialized medicines, a testament to the element's unique ability to modulate molecular properties.[4][5] The 2,3-Difluoro-4-methoxybenzyl group offers a unique combination of electronic and steric features:
-
Metabolic Stability: The two ortho- and meta- fluorine atoms shield adjacent positions from enzymatic attack (e.g., by Cytochrome P450 enzymes), a common strategy to block metabolic hot-spots and improve a drug candidate's pharmacokinetic profile.[2][3]
-
Modulated Basicity (pKa): The strong electron-withdrawing nature of fluorine atoms can significantly lower the pKa of nearby basic functional groups, which is a critical parameter for optimizing solubility, cell permeability, and off-target activity.[5]
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable orthogonal dipole-dipole interactions and weak hydrogen bonds with protein backbones, potentially increasing binding affinity and selectivity for a biological target.[2][3]
-
Fine-Tuned Reactivity: The methoxy group provides a site for potential oxidative cleavage, making the moiety useful as a protecting group that can be removed under specific conditions, orthogonal to standard benzyl groups.
This combination makes 2,3-Difluoro-4-methoxybenzyl bromide a high-value reagent for introducing a sophisticated, multi-functional group into complex molecules.
Reagent Profile and Physicochemical Properties
A thorough understanding of the reagent's properties is crucial for its effective use and for troubleshooting synthetic protocols.
| Property | Value | Source/Note |
| IUPAC Name | 1-(Bromomethyl)-2,3-difluoro-4-methoxybenzene | Derived from structure. |
| Molecular Formula | C₈H₇BrF₂O | Calculated from structure. Analogous to related compounds.[6][7] |
| Molecular Weight | 237.04 g/mol | Calculated from structure. Analogous to related compounds.[7] |
| Appearance | Typically a colorless to pale yellow liquid or low-melting solid. | Based on similar benzyl bromides like 4-methoxybenzyl bromide.[8] |
| Reactivity | Potent electrophile at the benzylic carbon. | The benzylic bromide is activated for nucleophilic substitution.[9] The fluorine atoms are electron-withdrawing, enhancing this effect.[10] |
| Solubility | Soluble in common organic solvents (THF, DMF, CH₂Cl₂, Acetone). | General property of benzyl halides used in synthesis. |
| Safety Information | Lachrymator. Causes skin and eye irritation/burns. Handle in a fume hood with appropriate PPE. | General hazard for benzyl bromides.[7][11] |
Core Application: O-Protection of Alcohols
One of the primary applications of 2,3-Difluoro-4-methoxybenzyl bromide is as a robust protecting group for hydroxyl functionalities. The Williamson ether synthesis is the most direct method for this transformation.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical and depends on the substrate's sensitivity.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base ideal for forming alkoxides from most primary and secondary alcohols. Its use ensures rapid and irreversible deprotonation, driving the reaction to completion. It is the standard for robust substrates.[12]
-
Potassium Carbonate (K₂CO₃): A milder base suitable for more sensitive substrates or when working in polar aprotic solvents like DMF. It is less hazardous than NaH but may require longer reaction times or elevated temperatures.
-
-
Solvent Selection:
-
Tetrahydrofuran (THF): An excellent solvent for reactions with NaH. It is relatively non-polar but effectively solvates the sodium alkoxide intermediate.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that accelerates Sₙ2 reactions by solvating the cation (Na⁺ or K⁺) while leaving the alkoxide nucleophile highly reactive.[12]
-
Workflow for O-Benzylation
The following diagram illustrates the standard laboratory workflow for the protection of an alcohol using 2,3-Difluoro-4-methoxybenzyl bromide.
Caption: General workflow for O-protection of alcohols.
Detailed Protocol 1: O-Protection of Benzyl Alcohol
This protocol describes the protection of benzyl alcohol as a model primary alcohol. It is a self-validating system; successful execution should result in a high yield of a product with predictable spectroscopic data.
Materials:
-
Benzyl alcohol (1.0 eq)
-
2,3-Difluoro-4-methoxybenzyl bromide (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add benzyl alcohol (e.g., 500 mg, 4.62 mmol, 1.0 eq). Dissolve it in 20 mL of anhydrous THF.
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion, 222 mg, 5.54 mmol, 1.2 eq) portion-wise over 5 minutes. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Reagent Addition: In a separate vial, dissolve 2,3-Difluoro-4-methoxybenzyl bromide (1.21 g, 5.08 mmol, 1.1 eq) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction flask over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Cool the flask back to 0 °C and quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with 50 mL of EtOAc and 20 mL of water.
-
Separate the layers and extract the aqueous phase with EtOAc (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure product.
Expected Outcome:
-
Product: 1-((2,3-Difluoro-4-methoxybenzyl)oxy)methyl)benzene
-
Yield: Typically >85%
-
Appearance: Colorless oil.
Advanced Application: Synthesis of Fluorinated Bio-isosteres
Beyond its use as a protecting group, the 2,3-difluoro-4-methoxybenzyl moiety can be a critical component of a final bioactive molecule. For instance, it can be incorporated into heterocyclic scaffolds known for their pharmacological activity, such as benzimidazoles.[5]
Mechanistic Rationale for N-Alkylation
The Sₙ2 reaction mechanism for N-alkylation is analogous to O-alkylation. The nitrogen atom of the benzimidazole anion acts as the nucleophile, attacking the electrophilic benzylic carbon.
Caption: Sₙ2 mechanism for N-alkylation.
Detailed Protocol 2: Synthesis of a Substituted Benzimidazole
This protocol outlines the synthesis of a novel benzimidazole derivative, demonstrating the reagent's utility in drug discovery programs.
Materials:
-
2-Methyl-1H-benzo[d]imidazole (1.0 eq)
-
2,3-Difluoro-4-methoxybenzyl bromide (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water & Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-methyl-1H-benzo[d]imidazole (e.g., 500 mg, 3.78 mmol, 1.0 eq) and anhydrous K₂CO₃ (1.05 g, 7.56 mmol, 2.0 eq).
-
Add 15 mL of anhydrous DMF and stir the suspension.
-
Reagent Addition: Add 2,3-Difluoro-4-methoxybenzyl bromide (940 mg, 3.97 mmol, 1.05 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 6 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Workup: Cool the reaction to room temperature and pour it into 100 mL of ice-water. A precipitate may form.
-
Extract the aqueous mixture with EtOAc (3 x 40 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) to remove DMF, then wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization or silica gel chromatography to afford the desired product.
Expected Outcome:
-
Product: 1-((2,3-Difluoro-4-methoxybenzyl)-2-methyl-1H-benzo[d]imidazole
-
Yield: Typically 70-90%
-
Appearance: White to off-white solid.
Conclusion
2,3-Difluoro-4-methoxybenzyl bromide is a powerful and versatile building block for modern organic synthesis. Its unique substitution pattern allows for the introduction of a fluorinated moiety that can confer significant advantages in metabolic stability, pKa modulation, and target binding affinity. The protocols provided herein demonstrate its straightforward application in both protecting group strategies and the direct synthesis of complex, fluorinated molecules. By understanding the principles of its reactivity and the rationale behind the procedural steps, researchers can effectively integrate this reagent into their programs to accelerate the development of next-generation pharmaceuticals and advanced materials.
References
-
R&D Chemicals. (n.d.). 2,3-Difluoro-4-methoxybenzaldehyde, suppliers and manufacturers. Retrieved from [Link]
-
Fallacara, A. L., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5228. Available at: [Link]
-
Goud, T. V., et al. (2023). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 13(11), 1599. Available at: [Link]
- Stetter, H., & Tresper, E. (1980). Process for the production of substituted benzal and benzyl bromides. U.S. Patent 4,191,621.
-
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]
-
PubChem. (n.d.). 2,3-difluoro-4-methoxybenzeneboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,4-difluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-difluoro-3-methoxybenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
- Penzel, W., & Sinn, G. (2000). Method for preparing substituted benzyl bromides. U.S. Patent 6,133,468.
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4763. Available at: [Link]
-
Nishimura, S. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information. Available at: [Link]
-
Taylor, R. J. K., & Gouverneur, V. (2012). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 4(12), 1467-1470. Available at: [Link]
-
Pearson+. (2024). Beginning with benzene, synthesize the benzyl bromide shown. Retrieved from [Link]
-
Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643. Available at: [Link]
-
Kim, S., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(13), 3556-3559. Available at: [Link]
-
Apollo Scientific. (n.d.). Fluorinated Building Blocks for Medicinal Chemistry. Retrieved from [Link]
-
Dorohoi, D. O., & Drochioiu, G. (2007). UV-VIS and fluorescence spectra of meso-tetraphenylporphyrin and meso-tetrakis-(4-methoxyphenyl) porphyrin in THF and THF-water systems. The influence of pH. Revista de Chimie, 58(5), 503-507. Available at: [Link]
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- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2,4-difluoro-3-methoxybenzyl bromide (C8H7BrF2O) [pubchemlite.lcsb.uni.lu]
- 7. 2,6-Difluoro-4-methoxybenzyl bromide | C8H7BrF2O | CID 3354272 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: 2,3-Difluoro-4-methoxybenzyl Bromide Synthesis
Ticket ID: #BENZ-BR-23F4OMe Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Push-Pull" Challenge
You are likely encountering low yields or rapid decomposition because this specific molecule sits at a difficult intersection of electronic effects.[1]
-
The "Push" (Instability): The 4-methoxy group is a strong electron donor (
effect).[1] This stabilizes the benzylic carbocation, making the resulting benzyl bromide highly susceptible to hydrolysis (reacting with moisture in the air) and polymerization . It effectively turns your product into a potent alkylating agent that wants to react with everything, including your silica gel.[1] -
The "Pull" (Sluggish Kinetics): The 2,3-difluoro substitution exerts an inductive electron-withdrawing effect (
).[1] This strengthens the benzylic C-H bond, making the initial radical abstraction by the succinimidyl radical slower than in non-fluorinated anisoles.
The Result: You have to push the reaction harder to initiate it, but the product degrades faster once formed. This guide provides the protocol to balance these opposing forces.
Module 1: Reaction Optimization (The Chemistry)
Solvent Selection: Abandon CCl₄
Carbon tetrachloride is traditional but poor for this substrate.[1] It requires high temperatures (
-
Recommended:
-Trifluorotoluene (PhCF₃) or Acetonitrile (MeCN) .[1] -
Why: PhCF₃ acts as a "hybrid" solvent.[1] It dissolves the organic substrate well but, like CCl₄, allows succinimide to precipitate (driving equilibrium).[1] It boils at
, allowing flexibility in temperature control.[1] MeCN is excellent for cleaner radical propagation but requires careful drying.[1]
Acid Scavenging (Critical Step)
The reaction produces trace HBr.[1] In the presence of the methoxy group, HBr catalyzes the cleavage of the ether or polymerization of the benzyl bromide.
-
The Fix: Add 5-10 mol% anhydrous Calcium Carbonate (CaCO₃) or Sodium Bicarbonate to the reaction mixture. This neutralizes HBr in situ without quenching the radical chain.[1]
Initiation Source
-
Thermal (AIBN/BPO): Acceptable, but risky due to thermal degradation of the product.[1][2]
-
Photochemical (LED): Superior. Use a Blue LED (450-460 nm) setup.[1] This allows the reaction to proceed at
, significantly preserving the unstable product.
Module 2: The "Gold Standard" Protocol
Objective: Synthesis of 2,3-Difluoro-4-methoxybenzyl bromide via Wohl-Ziegler Bromination.
Reagents
-
Substrate: 2,3-Difluoro-4-methoxytoluene (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv) - Must be white/crystalline.[1] Yellow NBS contains free
which causes ring bromination.[1] -
Initiator: AIBN (0.05 equiv) OR Blue LED light.
-
Scavenger:
(0.10 equiv).[1] -
Solvent: Trifluorotoluene (PhCF₃) (0.5 M concentration).[1]
Step-by-Step Workflow
-
Preparation:
-
Reaction Assembly:
-
Execution:
-
Thermal: Heat to
. Watch for the "induction period" (sudden color change or exotherm).[1] -
Photochemical: Stir vigorously at RT under irradiation.
-
Monitoring: Check HPLC/TLC every hour. STOP the reaction at 90-95% conversion. Do not chase the last 5%. The risk of forming the gem-dibromide (which cannot be separated easily) increases exponentially at the end.
-
-
Workup (The "Cold" Wash):
-
Purification (The Danger Zone):
-
Do NOT use standard Silica Gel. The acidity of silica will turn your product black (decomposition) within minutes.[1]
-
Method A (Preferred): Crystallization from Hexanes/EtOAc if the solid has a high melting point.[1]
-
Method B (Chromatography): Use Neutral Alumina or Basified Silica (Treat silica with 1%
in Hexanes before loading).[1] Elute quickly.
-
Module 3: Visualizing the Pathway
The following diagram illustrates the competitive pathways. Your goal is to maximize the green path and suppress the red paths.
Caption: Reaction pathway analysis showing the target Wohl-Ziegler mechanism (Green) versus competitive ionic bromination and degradation pathways (Red).
Module 4: Troubleshooting & FAQs
Q: My reaction mixture turned green/black during workup. What happened?
Diagnosis: Acid-catalyzed decomposition.[1] The Fix: You likely generated HBr which attacked the methoxy group or polymerized the benzyl bromide.
-
Prevention: Did you add the
scavenger? Did you wash with ? Ensure your rotary evaporator bath is not too hot ( ).
Q: I have 15% starting material left, but I added 1.1 equivalents of NBS. Should I add more?
Answer: NO. Reasoning: NBS purity varies, but adding more now risks forming the gem-dibromide (where two bromines attach to the methyl carbon). This impurity is nearly impossible to separate from your product.[1]
-
Action: Accept the 85% conversion. The starting material (toluene derivative) is much easier to separate via chromatography/distillation than the dibromide.[1]
Q: The product decomposes on the TLC plate.
Diagnosis: The silica on TLC plates is acidic.
The Fix: Pre-run your TLC plate in a chamber containing 5% Triethylamine in Hexanes.[1] Dry it, then spot your compound.[1][3] This neutralizes the plate and gives you accurate
Q: Can I store this compound?
Answer: Only under specific conditions.
Protocol: Store in a dark, amber vial under Argon at
Module 5: Diagnostic Logic Tree
Use this flow to diagnose yield issues in real-time.
Caption: Troubleshooting logic tree for identifying root causes of failure in benzylic bromination of electron-rich systems.
References
-
Wohl-Ziegler Reaction Mechanism & Conditions
-
Photochemical Optimiz
-
Safety of NBS/DMF Systems
-
Purific
-
Green Solvents for Bromin
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide | Hovione [hovione.com]
- 3. reddit.com [reddit.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. researchgate.net [researchgate.net]
- 10. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]
- 11. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,3-Difluoro-4-methoxybenzyl bromide (CAS: 2746-25-0)
[1]
Reagent Status: High Reactivity / Moderate Instability Primary Hazard: Corrosive / Lachrymator Storage: 2–8°C (Inert Atmosphere)[1]
Introduction: Understanding Your Reagent
You are likely using 2,3-Difluoro-4-methoxybenzyl bromide for its unique ability to introduce a lipophilic, metabolically stable benzylic motif into a drug scaffold.[1] However, this reagent presents a "push-pull" electronic conflict that dictates its handling:
-
The "Push" (Instability): The para-methoxy group is a strong resonance donor, stabilizing the benzylic carbocation. This makes the reagent prone to
solvolysis (hydrolysis) and spontaneous polymerization, often visible as a pink/brown discoloration. -
The "Pull" (Reactivity Modulation): The 2,3-difluoro substituents exert a strong inductive withdrawing effect ($ -I $).[1] While they deactivate the ring towards electrophilic attack, they can create steric drag and dipole repulsion during
approach, potentially stalling alkylation reactions that work easily with simple benzyl bromides.
This guide addresses the specific failure modes arising from this electronic duality.
Module 1: Pre-Reaction Diagnostics (Purity & Integrity)
The "Pink Flag" Protocol Before adding this reagent to your flask, you must validate its integrity. Benzyl bromides degrade autocatalytically: hydrolysis releases HBr, which catalyzes further decomposition.[1]
| Observation | Diagnosis | Action Required |
| White/Off-white Solid | Optimal. High purity (>97%).[1] | Proceed with reaction immediately. |
| Pale Pink/Beige | Early Degradation. Trace HBr/Br₂ present.[1] | Purify: Filter through a short plug of basic alumina (removes HBr) using dry hexanes/DCM.[1] |
| Dark Brown/Oil | Critical Failure. Polymerization or extensive hydrolysis.[1] | Discard. Do not attempt to rescue; impurities will poison catalysts and complicate workup.[1] |
Self-Validating Purity Check (NMR)
Run a quick
Module 2: Troubleshooting Failed Alkylations ( )
Scenario: You attempted to alkylate an amine, phenol, or thiol, but TLC shows starting material remaining or a "streak" of byproducts.
Root Cause Analysis
The 2,3-difluoro motif creates a "dipole shield."[1] If your nucleophile is weak or the solvent shell is too tight, the reaction stalls, allowing moisture to hydrolyze the bromide before it reacts.
The "Finkelstein Boost" Protocol
If the reaction is sluggish (>4 hours with no progress), convert the bromide to a more reactive iodide in situ.
Step-by-Step Optimization:
-
Solvent Switch: Move from DMF to Acetone or Acetonitrile (MeCN) .[1]
-
Why? DMF can decompose to dimethylamine at high heat, reacting with your bromide to form a byproduct.[1]
-
-
Catalyst Addition: Add 10 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).[1]
-
Base Selection: Use Cesium Carbonate (
) instead of Potassium Carbonate ( ).-
Why? The "Cesium Effect" improves solubility in organic solvents, increasing the effective concentration of the naked nucleophile.
-
Visualizing the Pathway
The following diagram illustrates the competition between the desired pathway and common failure modes.
Figure 1: Kinetic competition in benzyl bromide alkylations.[1] The Finkelstein loop (dashed) bypasses the slow direct attack.
Module 3: C-C Bond Formation Issues (Grignard/Metalation)
Scenario: You are trying to form the Grignard reagent or Zincate, but the metal is not inserting.
The Problem: Benzyl halides are notorious for Wurtz homocoupling (dimerization) during metalation. The electron-rich nature of the 4-OMe group accelerates this side reaction.[1]
Corrective Protocol (Rieke Method):
-
Do NOT use standard magnesium turnings.[1]
-
Use Rieke Magnesium or highly activated Zn dust.[1]
-
Temperature Control: Perform the addition at 0°C to -10°C . Standard reflux will yield almost exclusively the bibenzyl dimer (two benzyl units coupled together).
-
Dilution: High concentration favors dimerization.[1] Keep concentration <0.2 M .
Module 4: Post-Reaction Workup & Safety
Issue: Persistent lachrymatory effect (tear gas) even after workup.
Solution: Unreacted benzyl bromide is likely trapped in your organic layer.[1]
-
Quench: Add an aqueous solution of ammonium hydroxide or glycine to the reaction mixture before extraction.[1] These amines rapidly react with the remaining bromide to form water-soluble, non-volatile salts.[1]
-
Wash: Wash the organic layer with 10%
(Sodium Thiosulfate) if you used the Finkelstein (Iodide) method, to remove any purple iodine byproducts.
FAQ: Rapid Fire Troubleshooting
Q: My reaction turned black instantly upon adding the bromide. A: You likely have a highly exothermic decomposition. Did you add the bromide neat? Always dilute the bromide in the reaction solvent before addition, and add dropwise at 0°C.
Q: I see a new spot on TLC that moves just above the baseline, but it's not my product. A: This is likely the benzyl alcohol (hydrolysis product). Check your solvent drying protocol. Benzyl bromides scavenge moisture aggressively.[1]
Q: Can I store the reagent in solution? A: No. Solutions of benzyl bromide in nucleophilic solvents (like Methanol or Ethanol) will solvolyze within hours. In non-nucleophilic solvents (DCM, THF), they can still polymerize if acid traces are present. Store as a solid.
References
-
Reactivity of Benzyl Halides: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution). Link
-
Finkelstein Reaction Methodology: Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[1] [1]
-
Stability of Methoxybenzyl Bromides: Journal of Fluorine Chemistry / Tetrahedron Letters (General reactivity trends for electron-rich benzylic systems). See: Org. Lett. 2014, 16, 14, 3744–3747 (Oxidative transformations of benzyl bromides). Link[1]
-
Handling Lachrymators: National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] (2011).[1][6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Link
Technical Support Center: Purification Strategies for 2,3-Difluoro-4-methoxybenzyl Bromide
Current Status: Operational Subject: Impurity Removal & Stability Management for DFMB-Br Ticket Priority: High (Lachrymator / Moisture Sensitive) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
Executive Summary
You are working with 2,3-Difluoro-4-methoxybenzyl bromide (DFMB-Br) .[1] This is not a standard reagent; it is a highly reactive electrophile combining the thermal instability of p-methoxybenzyl (PMB) halides with the unique solubility profile of polyfluorinated aromatics.
The Core Challenge: The 4-methoxy group destabilizes the benzylic position, promoting polymerization and hydrolysis, while the 2,3-difluoro substitution alters crystal packing. Standard purification methods (like high-vacuum distillation) often result in "black tar" decomposition due to the high boiling point and thermal sensitivity.
This guide prioritizes non-thermal purification (Crystallization/Precipitation) over thermal methods to preserve the integrity of the C-Br bond.
Module 1: The "Benzal" Impurity (Over-Bromination)
Issue: Your NMR shows a small triplet or multiplet downfield (approx. 6.6–7.0 ppm) and the melting point is depressed.[1] Diagnosis: Presence of 2,3-difluoro-4-methoxybenzal bromide (the gem-dibromide).[1] This occurs during radical bromination when the reaction is pushed too far or stoichiometry is incorrect.
Troubleshooting Q&A
Q: Can I distill the benzal impurity away from my product? A: Do not attempt this. The boiling point difference is often insufficient to separate them without using temperatures that trigger autocatalytic decomposition of the DFMB-Br.
Q: How do I remove it chemically? A: The most reliable method is Fractional Crystallization .[1] The mono-bromide (DFMB-Br) typically packs better into a crystal lattice than the bulky gem-dibromide.[1]
Protocol: Selective Recrystallization
-
Solvent Choice: Use Heptane (primary) with trace Ethyl Acetate (co-solvent).[1]
-
Dissolution: Dissolve crude solid in minimum hot Heptane (approx. 45-50°C). If insoluble, add EtOAc dropwise until clear.[1]
-
Cooling: Allow to cool slowly to Room Temperature (RT), then refrigerate at 0°C.
-
Filtration: Filter the white needles quickly. The benzal impurity usually remains in the yellow mother liquor.
-
Wash: Wash with cold (-20°C) Pentane or Hexane.
Note: If the level of benzal bromide is >10%, crystallization yield will drop significantly. Prevention (stopping the reaction at 90-95% conversion) is superior to cure.[1]
Module 2: Succinimide & Inorganic Salts
Issue: The crude product contains a persistent white solid that is insoluble in organic solvents but soluble in water. Diagnosis: Residual Succinimide (if NBS was used) or inorganic salts.[1]
Troubleshooting Q&A
Q: Can I just wash the organic layer with water to remove succinimide? A: High Risk. DFMB-Br hydrolyzes rapidly to the benzyl alcohol in the presence of water, releasing HBr which catalyzes further degradation.
Q: What is the "Dry Workup" alternative? A: Use the solubility difference in cold non-polar solvents.
Protocol: The "Cold Filtration" Method
-
Cool the reaction mixture (usually in CCl4, Benzene, or Trifluorotoluene) to 0°C. Succinimide is nearly insoluble in cold non-polar solvents.
-
Filter the slurry through a sintered glass funnel under inert gas (Nitrogen/Argon).
-
The filtrate contains your DFMB-Br.[1] The filter cake is the succinimide.
-
If a water wash is mandatory: Use ice-cold water , wash rapidly (<30 seconds contact time), and immediately partition, dry over MgSO4, and filter.[1]
Module 3: Starting Material Separation (Under-Reaction)
Issue: NMR shows a singlet at ~2.2-2.3 ppm (Ar-CH3). Diagnosis: Unreacted 2,3-difluoro-4-methoxytoluene .[1]
Troubleshooting Q&A
Q: Why is the starting material co-crystallizing with my product? A: The structural similarity (Methyl vs. Bromomethyl) allows the starting material to incorporate into the crystal lattice, forming a solid solution.
Q: How do I separate them? A: Separation is difficult.
-
Best Fix: Drive the reaction to completion using an initiator boost (add 0.1 eq AIBN) before workup.[1]
-
Purification Fix: If the impurity is <5%, Vacuum Sublimation (if solid) or Flash Chromatography on Neutralized Silica is effective.
Protocol: Neutralized Flash Chromatography
-
Pre-treatment: Slurry silica in Hexane containing 1% Triethylamine (Et3N) to neutralize acidic sites (which cause decomposition).[1]
-
Eluent: Hexane/EtOAc (Gradient 95:5 to 80:20).[1]
-
Speed: Run the column fast. Do not let the bromide sit on the silica.
Summary of Impurity Data
| Impurity Type | Chemical Source | Detection (1H NMR) | Removal Strategy | Risk Factor |
| Gem-Dibromide | Over-bromination | Downfield CH (6.6-7.0 ppm) | Recrystallization (Heptane) | High (Thermal instability) |
| Succinimide | NBS byproduct | Singlet ~2.7 ppm | Cold Filtration (0°C) | Low (if kept dry) |
| Starting Material | Incomplete Rxn | Singlet ~2.3 ppm (Ar-CH3) | Neutralized Chromatography | Medium (Co-crystallization) |
| Benzyl Alcohol | Hydrolysis | CH2 shift + broad OH | Dry Column / Recrystallization | High (Autocatalytic) |
Visual Workflow: Purification Decision Tree
Figure 1: Decision matrix for purifying 2,3-Difluoro-4-methoxybenzyl bromide based on physical state and impurity profile.
References & Grounding
-
Instability of Methoxybenzyl Bromides:
-
Source: 3,4-Dimethoxybenzyl bromide and 4-methoxybenzyl bromide are noted for instability and rapid polymerization compared to other benzyl halides.[1]
-
Citation: (CORE, 2015).
-
-
General Purification of Benzyl Bromides:
-
Use of Neutralized Silica:
-
Compound Data (2,3-Difluoro-4-methoxybenzyl bromide):
Sources
Preventing polymerization of 2,3-Difluoro-4-methoxybenzyl bromide
Technical Support Center: 2,3-Difluoro-4-methoxybenzyl bromide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,3-Difluoro-4-methoxybenzyl bromide. This guide is designed to provide you, a senior researcher, with in-depth technical information and practical solutions to ensure the stability and successful application of this valuable reagent in your experiments. As a highly reactive electrophile, its propensity to polymerize can be a significant challenge. This resource offers expert insights, troubleshooting advice, and validated protocols to mitigate this issue.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered when working with 2,3-Difluoro-4-methoxybenzyl bromide.
Q1: Why is my 2,3-Difluoro-4-methoxybenzyl bromide solution turning viscous or solidifying over time?
This is a classic sign of polymerization. 2,3-Difluoro-4-methoxybenzyl bromide is highly susceptible to self-reaction due to a combination of factors:
-
High Electrophilicity : The benzyl bromide moiety is an excellent electrophile.
-
Electron-Donating Substituents : The methoxy group on the aromatic ring increases its electron density, making it more nucleophilic.
-
Friedel-Crafts Self-Alkylation : The electron-rich aromatic ring of one molecule can attack the electrophilic bromomethyl group of another. This is a form of cationic polymerization that can be initiated by trace acids (like HBr, a potential decomposition product) or Lewis acids.
-
Radical Polymerization : Although less common for this specific substrate, exposure to light, heat, or radical initiators can potentially trigger a free-radical polymerization pathway.[1][2][3]
The presence of electron-donating groups, such as a methoxy group, can decrease the stability of benzyl bromides. In fact, 4-methoxybenzyl bromide is known to be considerably less stable and polymerizes more rapidly than its unsubstituted or chloro-analogs.[4]
Q2: What are the early warning signs of polymerization?
Be vigilant for the following indicators:
-
Color Change : The appearance of a yellow, orange, or brown tint in a previously colorless or pale-yellow solution.
-
Increased Viscosity : The solution becomes noticeably thicker.
-
Precipitation/Solidification : Formation of a solid precipitate or complete solidification of the material.
-
Heat Generation : Polymerization is often an exothermic process, and you might observe a slight warming of the container.[2]
Q3: How should I properly store 2,3-Difluoro-4-methoxybenzyl bromide to maximize its shelf life?
Proper storage is your first and most critical line of defense.
-
Temperature : Store at 2-8°C under an inert atmosphere (nitrogen or argon).[5] Refrigeration slows down the rate of decomposition and polymerization reactions.
-
Inert Atmosphere : Keep the container tightly sealed under nitrogen or argon to prevent exposure to moisture and air.[6][7] Moisture can lead to the formation of HBr, which can catalyze cationic polymerization.
-
Light Protection : Store in an amber vial or in a dark location to prevent light-induced radical reactions.[6][8]
-
Stabilizers : Some commercial sources supply benzyl bromides with a stabilizer. For instance, 4-methoxybenzyl bromide is sometimes stabilized with 3% potassium carbonate, a weak base that can neutralize any acidic impurities.[9]
Q4: My experiment requires heating. How can I prevent polymerization under these conditions?
Heating accelerates polymerization. Here are some strategies to manage this:
-
Use an Inhibitor : Add a suitable inhibitor to your reaction mixture (see Q5 and the Inhibitor Selection Table below).
-
Controlled Addition : If possible, add the 2,3-Difluoro-4-methoxybenzyl bromide slowly to the heated reaction mixture rather than heating a solution of it. This keeps its instantaneous concentration low.
-
Inert Atmosphere : Always run reactions under an inert atmosphere like nitrogen or argon.
-
Dry Solvents : Use anhydrous solvents to minimize the formation of HBr.
Q5: What are polymerization inhibitors, and which ones should I consider for this compound?
Polymerization inhibitors are compounds that are added in small amounts to prevent premature polymerization.[2] They work by scavenging the reactive species that initiate polymerization, such as free radicals or cations.[10][11]
-
For Free-Radical Polymerization : Phenolic inhibitors like Butylated Hydroxytoluene (BHT) or hydroquinone are excellent choices.[12] They act as radical scavengers by donating a hydrogen atom to form a stable, non-reactive radical.[12][13]
-
For Cationic Polymerization : While less common to add specific inhibitors for this pathway in a typical reaction, maintaining a slightly basic or neutral environment can be effective. Non-nucleophilic bases like 2,6-di-tert-butylpyridine can be used to scavenge trace acids without interfering with many reactions.
Q6: I've observed polymerization. Is the material salvageable?
Unfortunately, once significant polymerization has occurred, it is generally not practical or safe to try and reverse the process or salvage the monomer. The resulting polymer is often insoluble and difficult to remove. The best course of action is to safely dispose of the material according to your institution's guidelines.
Technical Protocols and Methodologies
Protocol 1: Recommended Storage and Handling
-
Receiving : Upon receipt, immediately inspect the container for any signs of polymerization.
-
Storage : Place the sealed container in a refrigerator at 2-8°C, preferably in a designated area for reactive chemicals.
-
Dispensing :
-
Allow the vial to warm to room temperature before opening to prevent condensation of moisture from the air into the compound.
-
Work in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses), as benzyl bromides are often lachrymatory (tear-inducing).[5]
-
Use a syringe or cannula to transfer the liquid under an inert atmosphere of nitrogen or argon.
-
After dispensing, flush the container with the inert gas, reseal it tightly, and return it to cold storage.[8][14]
-
Protocol 2: General Use in an Alkylation Reaction with an Inhibitor
This protocol provides a general workflow for using 2,3-Difluoro-4-methoxybenzyl bromide in a typical nucleophilic substitution reaction, incorporating a free-radical inhibitor as a precaution.
-
Setup : Assemble a dry, oven-baked flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.
-
Reagents :
-
Add your nucleophile and any base (e.g., K₂CO₃, Cs₂CO₃) to the flask.
-
Add a free-radical inhibitor such as BHT (2,6-di-tert-butyl-4-methylphenol) at a concentration of 50-200 ppm (0.005-0.02 mol%).
-
Add anhydrous solvent (e.g., DMF, Acetonitrile).
-
-
Reaction Initiation :
-
Begin stirring and heat the mixture to the desired reaction temperature.
-
Slowly add a solution of 2,3-Difluoro-4-methoxybenzyl bromide in the same anhydrous solvent to the reaction mixture via a syringe pump over a specified period. This maintains a low concentration of the electrophile, minimizing self-reaction.
-
-
Monitoring : Monitor the reaction progress by TLC or LC-MS to ensure consumption of the starting material.
-
Workup : Once the reaction is complete, cool the mixture to room temperature and proceed with your standard aqueous workup and purification protocol.
Data Summary & Visualization
Table 1: Recommended Inhibitors for Preventing Free-Radical Polymerization
| Inhibitor | Chemical Name | Typical Concentration | Mechanism of Action | Notes |
| BHT | 2,6-di-tert-butyl-4-methylphenol | 50-200 ppm | Chain-breaking H-atom donor | Highly soluble in organic solvents; generally easy to remove during purification.[12] |
| Hydroquinone | Benzene-1,4-diol | 100-500 ppm | Reacts with radicals to form stable quinone species.[15] | Effective, but can sometimes complicate purification. |
| TEMPO | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | 50-200 ppm | Stable radical that traps other radical species.[15][16] | Highly effective; can be used in a variety of systems. |
| Phenothiazine | 10H-Phenothiazine | 100-300 ppm | Effective radical scavenger, particularly at elevated temperatures.[16][17] | Can cause discoloration of the monomer/reaction mixture.[17] |
Diagrams
Below are several diagrams created using Graphviz to visualize key concepts.
Caption: Potential polymerization pathways for 2,3-Difluoro-4-methoxybenzyl bromide.
Caption: A workflow designed to minimize polymerization during a reaction.
Caption: A decision-making guide for troubleshooting potential polymerization.
References
-
CORE. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]
-
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]
-
Al-Sabagh, A. M., et al. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH. [Link]
-
Chemistry For Everyone. (2025). How Do Polymerization Inhibitors Work? YouTube. [Link]
-
Hegde, B. B. Advanced Free Radical Reactions for Organic Synthesis. Dr. B. B. Hegde First Grade College, Kundapura. [Link]
-
Wikipedia. Polymerisation inhibitor. [Link]
-
RadTech. Azodioxides as Inhibitors and Retarders in Photoinitiated-Cationic Polymerization. [Link]
-
ResearchGate. (2025). Kinetics and mechanism of the isomerization polymerization of 2‐methyl‐2‐oxazoline by benzyl chloride and bromide initiators. [Link]
-
Wuts, P. G. M. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2025). Free Radical Reactions. [Link]
-
Wikipedia. Benzyl bromide. [Link]
-
Loba Chemie. (2013). BENZYL BROMIDE FOR SYNTHESIS MSDS. [Link]
-
ResearchGate. (2025). Synthesis, Characterization, and Thermal Degradation Kinetics of the Copolymer Poly(4-methoxybenzyl methacrylate-co-isobornyl methacrylate). [Link]
-
CurlyArrows Organic Chemistry. What are Radical inhibitors and their role in a reaction?[Link]
-
Andrey K. (2013). Radical Reaction Inhibitors. YouTube. [Link]
-
Sartomer - Arkema. Cationic curing: shining a light on the technology. [Link]
-
Tomoi, M., & Ford, W. T. (1981). Mechanisms of polymer-supported catalysis. 2. Reaction of benzyl bromide with aqueous sodium cyanide catalyzed by polystyrene-bound onium ions. Journal of the American Chemical Society, 103(13), 3821–3828. [Link]
-
IChemE. The control of runaway polymerisation reactions by inhibition techniques. [Link]
Sources
- 1. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-FLUORO-4-METHOXYBENZYL BROMIDE | 331-61-3 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lobachemie.com [lobachemie.com]
- 8. westliberty.edu [westliberty.edu]
- 9. 2746-25-0 Cas No. | 4-Methoxybenzyl bromide | Apollo [store.apolloscientific.co.uk]
- 10. longchangchemical.com [longchangchemical.com]
- 11. m.youtube.com [m.youtube.com]
- 12. curlyarrows.com [curlyarrows.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. youtube.com [youtube.com]
- 16. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. icheme.org [icheme.org]
Technical Support Center: A Guide to Handling Moisture-Sensitive Reactions
Welcome to the technical support center for handling moisture-sensitive compounds. This guide is designed for researchers, scientists, and drug development professionals who work with materials that are reactive to atmospheric moisture and oxygen. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure your experiments are successful, safe, and reproducible.
Section 1: Fundamentals of Air-Free Chemistry
This section addresses the foundational knowledge required to work with sensitive compounds. Understanding why these precautions are necessary is the first step toward mastering the techniques.
Q1: What makes a compound "air-sensitive" or "moisture-sensitive"?
A: Air-sensitive reagents react with components of the atmosphere, most commonly oxygen and water vapor.[1] Moisture-sensitive reagents specifically react with water. Many compounds, particularly organometallics (e.g., Grignard reagents, organolithiums), hydrides, compounds with early transition metals or lanthanides, and certain catalysts, are reactive toward both oxygen and water.[1][2][3]
This reactivity is not a minor inconvenience; it is a fundamental chemical property that can have significant consequences:
-
Decomposition of Reagents: The active reagent is consumed by reacting with water or oxygen, meaning it is no longer available for your desired reaction, leading to low or no product yield.[4]
-
Formation of Undesired Byproducts: The reaction with air can generate impurities that complicate purification and analysis.[4]
-
Hazardous Conditions: Many of these reactions are highly exothermic. For example, pyrophoric compounds like metal alkyls can spontaneously ignite on contact with air.[3][4] The reaction of metal hydrides with water can release flammable hydrogen gas.
Even trace amounts of moisture adsorbed onto glassware can be enough to significantly impact a reaction, especially on a small scale (<1 mmol).[2] Therefore, rigorous exclusion of air and moisture is essential for success.
Section 2: Core Techniques & Equipment: A Comparative Guide
The two pillars of air-free chemistry are the glovebox and the Schlenk line. Choosing the correct tool is critical and depends on the specific task.
Q2: What is the difference between a glovebox and a Schlenk line, and when should I use each?
A: Both are used to create an inert atmosphere (typically nitrogen or argon), but they function differently and are suited for different tasks.[1][5]
-
Glovebox: A glovebox (or "dry box") is a large, sealed container equipped with gloves that allow you to manipulate items inside.[2][3] Its key feature is a continuously purified atmosphere. An internal circulation system constantly passes the gas over a catalyst (e.g., copper to remove O₂) and a desiccant (e.g., molecular sieves to remove H₂O), keeping impurity levels below 1 part-per-million (ppm).[2][6][7]
-
Schlenk Line: A Schlenk line is a dual-manifold apparatus connected to both a vacuum pump and a source of dry, inert gas.[8] Specialized glassware, called Schlenk flasks, can be attached to the line and have their atmosphere controlled by switching between the vacuum and gas manifolds.[3] This allows you to remove air from a vessel by evacuation and then backfill it with inert gas, a process that is typically repeated three times to ensure an inert environment.[2]
The choice between them can be summarized with the following decision-making workflow:
Caption: Decision workflow for choosing between a glovebox and a Schlenk line.
The following table summarizes the key advantages and disadvantages of each system:
| Feature | Glovebox | Schlenk Line |
| Atmosphere Purity | Very high (<1 ppm O₂/H₂O) and stable.[2][7] | High, but depends on user technique and system integrity.[5] |
| Best For | Weighing solids, preparing samples (NMR, X-ray), storing reagents, complex manipulations.[2][6] | Chemical synthesis, filtration, distillation, and reactions involving gas evolution or volatile solvents.[5][9] |
| Ease of Use | More intuitive for manipulations, as it mimics a standard lab bench.[6] | Requires more specialized training and technical skill (e.g., cannula transfers).[9] |
| Flexibility | Limited by the size of the antechamber and potential solvent incompatibility with the catalyst.[3][10] | Highly flexible; reactions can be heated, cooled, and stirred easily.[2] |
| Cost | High initial investment and maintenance costs. | Lower initial cost to assemble.[5] |
Section 3: Preparing for a Moisture-Sensitive Reaction
Success in air-free chemistry is determined before the first reagent is added. Meticulous preparation of glassware, solvents, and reagents is non-negotiable.
Q3: How do I properly dry my glassware?
A: Laboratory glassware has a thin film of adsorbed moisture on its surface that must be rigorously removed before use.[3] Simply air-drying is insufficient.
Protocol 1: Standard Glassware Preparation
-
Clean and Pre-dry: Ensure all glassware is scrupulously clean and dry to the touch.
-
Oven-Dry: Place all glassware (including stir bars) in a laboratory oven at a minimum of 125°C for at least 4 hours, though overnight is preferable.[3][11]
-
Assemble Hot: While wearing heat-proof gloves, remove the glassware from the oven and assemble it quickly.
-
Cool Under Inert Gas: Immediately flush the hot, assembled apparatus with a stream of dry, inert gas (like nitrogen or argon) until it has cooled to room temperature.[3] This prevents moist lab air from being drawn back into the flask as it cools.
For highly sensitive reactions, an additional step is required: 5. Flame-Drying: After assembling the cooled apparatus, connect it to the Schlenk line. While pulling a vacuum, gently heat the entire surface of the glassware with a heat gun or a soft blue flame from a Bunsen burner until all visible condensation is gone.[8][11] This drives off the final traces of adsorbed water. Allow the glassware to cool to room temperature under vacuum before backfilling with inert gas.
Q4: How can I be sure my solvents are anhydrous?
A: Solvents are often the largest source of moisture in a reaction.[2] Using a solvent from a freshly opened bottle labeled "anhydrous" is often not sufficient for highly sensitive applications, as these solvents can readily absorb moisture from the air once opened.[11]
There are several methods for drying solvents:
-
Solvent Purification Systems (SPS): This is the modern, safer standard.[12] An SPS pushes solvent through columns containing activated alumina (to remove water) and a supported copper catalyst (to remove oxygen), dispensing dry, deoxygenated solvent on demand.[2][12]
-
Activated Molecular Sieves: For many applications, stirring a solvent over activated 3Å or 4Å molecular sieves is sufficient to remove water.[11][12] The sieves work by trapping water molecules within their microporous structure.
-
Distillation from a Drying Agent (Solvent Stills): The traditional method involves refluxing and distilling the solvent from a reactive drying agent.[12] This is highly effective but poses significant safety hazards.[12][13] A common example is drying tetrahydrofuran (THF) over sodium and benzophenone.
Qualitative Test for Anhydrous, Oxygen-Free Solvent
For ethereal solvents like THF or diethyl ether, the sodium/benzophenone ketyl radical serves as an excellent visual indicator of dryness.
-
Procedure: In a solvent still under an inert atmosphere, small pieces of sodium metal and a scoop of benzophenone are added to the solvent.
-
Observation: If the solvent is anhydrous and oxygen-free, the sodium reacts with benzophenone to form a ketyl radical, which has a deep blue or purple color.[14]
-
Interpretation:
-
Deep Blue/Purple: The solvent is dry and ready for use.
-
Yellow/Clear: Water or oxygen is present. The still needs to reflux longer, or more drying agent is needed.
-
Q5: What is the best way to dry solid reagents?
A: Solid reagents can also absorb moisture.
-
Oven-Drying: If the compound is thermally stable and has a high melting point, it can be dried in an oven set 15–20°C below its melting point.[11]
-
Vacuum Desiccator: For heat-sensitive solids, storing them in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₄O₁₀) is effective.[11]
-
Drying in situ: The solid can be placed in a Schlenk flask, which is then gently heated under vacuum on the Schlenk line to drive off volatile impurities and adsorbed water before adding solvent.
Section 4: Troubleshooting Guide
Even with careful preparation, problems can arise. This section provides a logical framework for diagnosing issues related to air and moisture contamination.
Q6: My reaction failed or gave a very low yield. What are the most likely moisture-related causes?
A: A low or zero yield in a moisture-sensitive reaction is most often traced back to a failure in air-free technique.[15][16] Before investigating other reaction parameters like temperature or concentration, systematically review your anhydrous setup.[1]
Use the following troubleshooting flowchart to diagnose the problem:
Caption: Troubleshooting workflow for low yield in moisture-sensitive reactions.
Q7: My reaction turned an unexpected color (e.g., brown, black). Could this be due to moisture or air?
A: Yes, absolutely. Many highly reactive organometallic reagents are colorless or pale yellow when pure. Upon decomposition due to reaction with O₂ or H₂O, they often form finely divided, insoluble, and darkly colored metal oxides or hydroxides. If a reaction that is supposed to be clear or lightly colored immediately turns dark upon adding a sensitive reagent, it is a strong indication of contamination.[17]
Furthermore, some compounds can act as their own moisture indicators. For example, anhydrous copper(II) sulfate is a white solid that turns distinctly blue in the presence of moisture as it becomes hydrated.[18]
Q8: How do I safely transfer a moisture-sensitive liquid reagent?
A: Transferring liquids without introducing air is a critical skill. The two primary methods are by syringe or by cannula.[19]
Protocol 2: Transfer of Air-Sensitive Liquids
A. Syringe Transfer (for smaller volumes from reagent bottles):
-
Dry the Syringe: Dry the syringe and a long needle in an oven. Assemble and flush repeatedly with dry inert gas.[3]
-
Pressurize the Bottle: Pierce the septum of the reagent bottle (e.g., a Sure-Seal™ bottle) with a needle connected to your inert gas line to create a slight positive pressure.[4]
-
Withdraw the Liquid: Pierce the septum with your dry syringe needle, ensuring the needle tip is below the liquid level. Gently pull the plunger to draw the desired volume of liquid. It is helpful to pull a small amount of the inert gas "headspace" into the syringe after the liquid to act as a buffer.
-
Transfer: Quickly and smoothly transfer the syringe to your reaction flask and pierce the septum. Depress the plunger to add the reagent.
B. Cannula Transfer (for larger volumes between flasks):
-
Setup: Place both the source flask and the receiving flask on the Schlenk line under a positive pressure of inert gas.
-
Insert the Cannula: A cannula is a long, flexible double-tipped needle. Insert one end through the septum of the source flask, ensuring the tip is below the liquid level. Insert the other end into the receiving flask, keeping the tip above the liquid level.[8]
-
Initiate Transfer: Create a pressure differential. The easiest way is to slightly vent the receiving flask (e.g., by inserting a needle connected to the bubbler). The higher pressure in the source flask will push the liquid through the cannula into the receiving flask.
-
Stop Transfer: Once the desired volume is transferred, raise the cannula out of the liquid in the source flask to stop the flow. Flush the cannula with inert gas before removing it completely.
Section 5: Frequently Asked Questions (FAQs)
Q9: Can I use a drying tube instead of a Schlenk line or balloon?
A: No. A drying tube filled with a desiccant like calcium chloride will only prevent ambient moisture from entering the flask. It does nothing to remove the oxygen already present in the flask, nor does it provide a positive pressure of inert gas.[3] For any reaction sensitive to oxygen, a drying tube is inadequate.
Q10: What's the difference between Nitrogen and Argon as an inert gas?
A: Both are commonly used. Nitrogen is significantly cheaper and suitable for most applications. Argon is much denser than air, making it more effective at blanketing a reaction from the top (e.g., when briefly removing a stopper to add a solid).[9] Argon is also more inert; certain reagents, like lithium metal, can react with nitrogen gas (to form lithium nitride), especially at elevated temperatures, making argon the required choice in those cases.[2]
Section 6: References
-
An Illustrated Guide to Schlenk Line Techniques. (2023). Chemistry-Methods. [Link]
-
Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, University of Groningen. [Link]
-
Guides - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Handling Air Sensitive Reagents and Working with a Schlenk Line. (n.d.). IONiC / VIPEr. [Link]
-
The Schlenk Line Survival Guide. (n.d.). [Link]
-
Preparing Anhydrous Reagents and Equipment. (2015). JoVE. [Link]
-
Glovebox-Operating Procedure and Use of Impurity Sensors. (2017). JoVE. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. [Link]
-
How to Purify Organometallic Complexes? (2020). ResearchGate. [Link]
-
SOLVENT DRYING AND DRYING AGENTS. (n.d.). Delloyd's Lab-Tech Chemistry resource.
-
3.2: Drying Agents. (2024). Chemistry LibreTexts. [Link]
-
SOP For Operation Of Glove Boxes. (2018). School of Chemistry, University of Bristol. [Link]
-
Drying Solvents. (n.d.). The Schlenk Line Survival Guide. [Link]
-
Air/Moisture Sensitive Filtrations. (2021). YouTube. [Link]
-
[Discussion] Tips and Tricks to getting better synthetic yields. (2014). Reddit. [Link]
-
Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder. [Link]
-
Dry! Treatment of solvents in air sensitive reactions. (2021). SHANDONG LOOK CHEMICAL. [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
What are some experimental errors that affect the percent yield in a chemical reaction? (2019). Quora. [Link]
-
How to Handle Moisture-Sensitive Components During Assembly. (2025). ALLPCB. [Link]
-
What are some common causes of low reaction yields? (2024). Reddit. [Link]
-
Beyond the Basics: Understanding the Chemistry of Humidity Indicator Cards. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
4B: Indicators of Chemical Reactions. (n.d.). Community College of Rhode Island. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 5. ossila.com [ossila.com]
- 6. jove.com [jove.com]
- 7. ucd.ie [ucd.ie]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. youtube.com [youtube.com]
- 11. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. ionicviper.org [ionicviper.org]
- 14. Drying solvents and Drying agents [delloyd.50megs.com]
- 15. reddit.com [reddit.com]
- 16. quora.com [quora.com]
- 17. sdlookchem.com [sdlookchem.com]
- 18. mentoringk12.pbworks.com [mentoringk12.pbworks.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Minimizing dehalogenation side reactions of 2,3-Difluoro-4-methoxybenzyl bromide
Welcome to the technical support center for 2,3-Difluoro-4-methoxybenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges and provide in-depth troubleshooting strategies to help you minimize side reactions, particularly dehalogenation, and ensure the success of your synthetic endeavors.
Introduction: Understanding the Reactivity of 2,3-Difluoro-4-methoxybenzyl bromide
2,3-Difluoro-4-methoxybenzyl bromide is a valuable building block in organic synthesis, prized for its unique electronic properties conferred by the difluoro and methoxy substituents. However, its reactivity can be a double-edged sword. The benzylic bromide is highly susceptible to nucleophilic substitution, as intended, but can also participate in undesirable side reactions. The primary focus of this guide is to address and mitigate one of the most common of these: dehalogenation.
Dehalogenation, in the context of this molecule, can manifest in two principal ways:
-
Reductive Debromination: The replacement of the bromine atom with a hydrogen atom, leading to the formation of 2,3-difluoro-4-methoxytoluene.
-
Dehydrohalogenation (Elimination): The removal of the bromine and a benzylic proton, which is not possible for this specific molecule as there are no protons on the benzylic carbon to be eliminated. However, related elimination pathways could lead to decomposition.
The electron-donating methoxy group at the para position enhances the stability of the benzylic carbocation, potentially favoring SN1-type reactions. Conversely, the electron-withdrawing fluorine atoms at the ortho and meta positions can influence the reactivity of the aromatic ring and the stability of reaction intermediates. This intricate balance of electronic effects necessitates careful optimization of reaction conditions to favor the desired nucleophilic substitution.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with 2,3-Difluoro-4-methoxybenzyl bromide.
Q1: My reaction is showing a significant amount of 2,3-difluoro-4-methoxytoluene as a byproduct. What is causing this reductive debromination?
A1: The formation of 2,3-difluoro-4-methoxytoluene is a classic example of a reductive dehalogenation side reaction. Several factors can contribute to this:
-
Reaction with certain nucleophiles or bases: Some reagents can act as hydride donors, leading to the reduction of the benzyl bromide.
-
Presence of catalytic impurities: Trace metals from previous reaction steps or reagents can catalyze the reduction.
-
Radical-mediated pathways: The reaction may be proceeding through a radical mechanism, where a hydrogen atom is abstracted from the solvent or another reagent.
Q2: How can I minimize the formation of the reduced byproduct?
A2: To minimize reductive debromination, consider the following strategies:
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base. Avoid bases that can also act as reducing agents.
-
Solvent Selection: Use a high-purity, degassed solvent to minimize potential hydrogen atom donors and dissolved oxygen which can initiate radical reactions.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to suppress side reactions, which often have higher activation energies than the desired substitution.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the involvement of atmospheric oxygen in radical pathways.
Q3: Is 2,3-Difluoro-4-methoxybenzyl bromide stable during storage? What are the optimal storage conditions?
A3: Benzyl bromides, in general, can be sensitive to light, heat, and moisture. The presence of the electron-donating methoxy group can increase the reactivity and potentially decrease the stability of the molecule.[1] Optimal storage conditions are crucial to maintain its integrity:
-
Temperature: Store at low temperatures (2-8 °C).
-
Light: Protect from light by using an amber-colored vial or storing it in the dark.
-
Moisture: Store under a dry, inert atmosphere. Moisture can lead to hydrolysis to the corresponding benzyl alcohol.
Q4: I am observing the formation of an insoluble polymeric material in my reaction. What could be the cause?
A4: Polymerization can be a significant side reaction with reactive benzyl halides. This is often due to self-alkylation or reaction with impurities. The electron-rich nature of the aromatic ring, enhanced by the methoxy group, can make it susceptible to Friedel-Crafts-type reactions with the benzylic bromide functionality of another molecule. To mitigate this:
-
Slow Addition: Add the 2,3-Difluoro-4-methoxybenzyl bromide slowly to the reaction mixture containing the nucleophile. This keeps the concentration of the benzyl bromide low at any given time, favoring the intermolecular reaction with the nucleophile over self-reaction.
-
Dilution: Running the reaction at a higher dilution can also disfavor the bimolecular polymerization side reaction.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during reactions with 2,3-Difluoro-4-methoxybenzyl bromide.
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of desired product | 1. Incomplete reaction. | - Increase reaction time or temperature cautiously. - Use a more polar aprotic solvent to enhance SN2 reaction rates.[2] |
| 2. Decomposition of the starting material. | - Check the purity of the starting material. - Ensure stringent anhydrous and inert reaction conditions. | |
| 3. Competing side reactions (e.g., dehalogenation). | - Refer to the strategies for minimizing dehalogenation outlined in the FAQs. | |
| Formation of 2,3-difluoro-4-methoxytoluene | 1. Reductive conditions. | - Scrutinize all reagents for potential reducing capabilities. - Purify reagents and solvents to remove catalytic impurities. |
| 2. Radical mechanism. | - Add a radical scavenger (e.g., BHT) in a small test reaction. - Exclude light from the reaction setup. | |
| Formation of 2,3-difluoro-4-methoxybenzyl alcohol | 1. Presence of water in the reaction. | - Use freshly dried solvents and reagents. - Perform the reaction under a strictly inert and dry atmosphere. |
| Multiple unidentified byproducts | 1. Reaction temperature is too high. | - Lower the reaction temperature. |
| 2. Incorrect stoichiometry of reagents. | - Carefully control the stoichiometry, especially of the base. | |
| 3. Instability of the product under reaction conditions. | - Analyze the reaction mixture at different time points to check for product degradation. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine Nucleophile
This protocol provides a starting point for the reaction of 2,3-Difluoro-4-methoxybenzyl bromide with a primary or secondary amine.
Materials:
-
2,3-Difluoro-4-methoxybenzyl bromide
-
Amine nucleophile (1.1 equivalents)
-
Anhydrous, non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, 1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven.
Procedure:
-
To a dried round-bottom flask under an inert atmosphere, add the amine nucleophile and the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the DIPEA to the stirred solution.
-
In a separate flask, dissolve the 2,3-Difluoro-4-methoxybenzyl bromide in a small amount of the anhydrous solvent.
-
Add the solution of 2,3-Difluoro-4-methoxybenzyl bromide dropwise to the cooled amine solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
To better understand the competing reaction pathways, the following diagrams illustrate the desired nucleophilic substitution versus the undesired reductive dehalogenation.
Caption: Troubleshooting workflow for reaction optimization.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Donohoe, T. J., et al. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. CORE. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Sources
Work-up procedures for reactions containing 2,3-Difluoro-4-methoxybenzyl bromide
Technical Support Center: 2,3-Difluoro-4-methoxybenzyl bromide Ticket ID: BENZ-F2-OMe-SUP Status: Open Agent: Senior Application Scientist
Introduction: The "Tear Gas" Reagent
Welcome to the technical support hub for 2,3-Difluoro-4-methoxybenzyl bromide (CAS: 689254-23-7).
As a Senior Application Scientist, I often see researchers treat this compound like a standard alkyl halide. It is not. This reagent is a potent lachrymator (tear gas agent) and a highly reactive electrophile. Its two fluorine atoms at the 2,3-positions create a unique electronic environment that enhances the electrophilicity of the benzylic carbon, making it more susceptible to both rapid alkylation and unwanted hydrolysis compared to standard benzyl bromide.
This guide replaces generic protocols with field-proven workflows designed to protect your eyes, your yield, and your chromatography columns.
Module 1: Safety & Decontamination (Ticket #001)
User Issue: "I opened the bottle and my eyes are burning instantly. How do I clean a spill?"
Technical Diagnosis: Benzyl bromides alkylate the TRPA1 ion channels in sensory nerves, causing the sensation of burning. The 2,3-difluoro substitution pattern often increases volatility and lipophilicity, enhancing tissue penetration.
Immediate Action Protocol
-
Engineering Controls: Never open this outside a functioning fume hood.
-
Neutralization Solution: Do not just wipe with water. You must chemically degrade the electrophile.
-
The "Decon" Mix: 5% Ethanolamine in Ethanol (or 10% aqueous ammonia).
-
Mechanism: The amine rapidly attacks the benzylic position (
), converting the volatile lachrymator into a non-volatile, water-soluble ammonium salt.
-
Decontamination Workflow
Figure 1: Decontamination logic for lachrymatory benzyl halides.
Module 2: Reaction Quenching & Isolation (Ticket #002)
User Issue: "I lost 40% of my product during the aqueous wash. The NMR shows benzyl alcohol."
Technical Diagnosis:
You likely performed a standard basic work-up (e.g., NaOH or warm
-
Causality: The electron-withdrawing fluorine atoms destabilize the benzylic bond, making it highly susceptible to hydrolysis (
) in the presence of water and heat. -
The Trap: Benzyl bromides are denser than water (
g/mL). If you use Dichloromethane (DCM), the product is in the bottom layer. If you use Ether/EtOAc, it is in the top layer. Confusing these leads to discarding the product.
The "Cold-Acid" Work-up Protocol
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) |
| Temperature | Room Temperature | 0°C (Ice Bath) |
| Quench Agent | Saturated | Water or 1M HCl (Cold) |
| pH Target | Basic (pH > 8) | Neutral to Slightly Acidic (pH 4-7) |
| Drying Agent |
Step-by-Step Procedure:
-
Cool Down: Place the reaction vessel in an ice bath (0°C).
-
Dilute: Add the extraction solvent (EtOAc or TBME) before adding water. This dilutes the reagent, reducing the rate of hydrolysis.
-
Quench: Slowly add cold water.
-
Note: If you used a strong base (NaH/KOtBu) in the reaction, use cold saturated
to buffer the pH to ~7. Avoid high pH.
-
-
Phase Separation:
-
Solvent = EtOAc/Ether: Keep the TOP layer.
-
Solvent = DCM/Chloroform: Keep the BOTTOM layer.
-
-
Wash: Wash the organic layer once with brine. Do not perform multiple aqueous washes if not strictly necessary.
Module 3: Purification & Stability (Ticket #003)
User Issue: "The compound streaks on the TLC plate and decomposes on the column."
Technical Diagnosis: Silica gel is slightly acidic. Highly reactive benzyl bromides can degrade on silica or hydrolyze if the silica contains adsorbed moisture. Furthermore, excess unreacted benzyl bromide is difficult to separate because it lacks distinct polarity.
Strategy A: The "Scavenger" Pre-treatment (Highly Recommended)
Before running a column, remove the unreacted benzyl bromide chemically. This prevents it from co-eluting with your product.
-
Add Scavenger: To the crude reaction mixture (in organic solvent), add 0.5 equivalents (relative to excess bromide) of Morpholine or N,N-Dimethylethylenediamine .
-
Stir: Stir for 30 minutes at room temperature.
-
Precipitate: The benzyl bromide converts to a polar ammonium salt.
-
Filter/Wash: Perform a quick dilute acid wash (1M HCl). The ammonium salt (scavenged impurity) goes into the water layer.[1] Your product stays in the organic layer.
Strategy B: Buffered Chromatography
If you must purify via column without scavenging:
-
Stationary Phase: Use Neutral Alumina instead of Silica Gel if the compound is acid-sensitive.
-
Silica Modification: If using silica, pre-wash the column with 1% Triethylamine (
) in Hexanes to neutralize acidic sites. -
Eluent: Use Hexanes/Ethyl Acetate.[1][2] Avoid Methanol (nucleophilic attack risk).
Purification Decision Tree
Figure 2: Decision logic for purifying mixtures containing reactive benzyl bromides.
References
-
Fisher Scientific. (2024). Safety Data Sheet: 2,3-Difluoro-4-methoxybenzyl bromide. Retrieved from
-
Apollo Scientific. (2023). Material Safety Data Sheet: 2-Fluoro-4-methoxybenzyl bromide derivatives. Retrieved from
-
Common Organic Chemistry. (2023). Benzyl Bromide: Properties and Handling. Retrieved from
-
Organic Syntheses. (2009). Working with Hazardous Chemicals: Handling Benzyl Bromide. Org. Synth. 2009, 86, 18. Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: Benzyl Bromide Reactivity. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 2,3-Difluoro-4-methoxybenzyl bromide
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
2,3-Difluoro-4-methoxybenzyl bromide is a key building block and intermediate in the synthesis of various pharmaceutical compounds. The purity of such intermediates is paramount, as impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of non-volatile and thermally labile compounds, offering the high resolution required to separate the main component from closely related process impurities and degradation products.[2]
This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of 2,3-Difluoro-4-methoxybenzyl bromide. We will explore the rationale behind the selection of different stationary phases and present a framework for choosing the most suitable method based on specific analytical objectives, from routine quality control to in-depth impurity profiling. All methodologies are presented with the principles of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines in mind, ensuring a robust and scientifically sound approach.[3][4][5]
The Analytical Challenge: Understanding the Analyte
Before developing a separation method, it is crucial to understand the physicochemical properties of the target molecule.[6] 2,3-Difluoro-4-methoxybenzyl bromide possesses a moderately polar, fluorinated aromatic ring and a highly reactive benzyl bromide functional group. This reactivity makes the compound susceptible to degradation, particularly hydrolysis, necessitating careful sample handling and method design. Potential impurities could include starting materials, isomers, or degradants such as the corresponding benzyl alcohol. The presence of the aromatic ring and its substituents provides a strong UV chromophore, making UV detection a suitable choice.[7]
Method Comparison Overview: C18 vs. Phenyl-Hexyl Selectivity
To address the analytical challenge, we will compare two methods that leverage different stationary phase chemistries to achieve separation.
-
Method A: The Universal Workhorse (C18 Column) This method employs a traditional C18 (octadecylsilane) column, the most widely used stationary phase in RP-HPLC.[8] Separation is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains. This approach is robust, reliable, and serves as an excellent baseline for a wide array of molecules.
-
Method B: The Aromatic Specialist (Phenyl-Hexyl Column) This method utilizes a Phenyl-Hexyl stationary phase. In addition to hydrophobic interactions from the hexyl linker, this phase offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[9][10] This can be particularly advantageous for separating compounds with similar hydrophobicity but different aromatic character, such as isomers or closely related aromatic impurities.[11][12]
Experimental Design and Rationale
The overall experimental workflow is designed to systematically evaluate and compare the performance of the two selected HPLC methods.
Caption: Experimental workflow for HPLC method comparison.
Rationale for Method Parameters
-
Mobile Phase: A simple mobile phase of water (A) and acetonitrile (B) with 0.1% formic acid is chosen. Acetonitrile is a common, effective organic modifier. Formic acid is added to control the pH and ensure good peak shape by suppressing the ionization of any potential acidic silanols on the silica surface.
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe, providing a comprehensive purity profile.[13]
-
Column Dimensions: A standard column dimension of 150 x 4.6 mm with 5 µm particles is selected for a good balance between resolution, analysis time, and backpressure.
-
Detection Wavelength: Based on the structure (a substituted benzene ring), a UV detection wavelength of 275 nm is selected as a starting point to provide good sensitivity for the parent compound and related aromatic impurities. A diode array detector (DAD) would be ideal to confirm peak purity and identify the optimal wavelength during method development.[7]
Detailed Experimental Protocols
The following protocols must be followed precisely to ensure the validity and reproducibility of the results. The validation of the chosen analytical procedure should ultimately be demonstrated to be suitable for its intended purpose, as outlined in ICH Q2(R1) guidelines.[14][15][16][17]
Reagent and Sample Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas.
-
Diluent: Use Mobile Phase B (Acetonitrile).
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of 2,3-Difluoro-4-methoxybenzyl bromide reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a solution with a nominal concentration of 100 µg/mL.
-
Sample Solution Preparation: Prepare the sample to be tested at the same concentration as the Standard Solution using the same procedure.
Chromatographic Conditions
| Parameter | Method A: C18 (Workhorse) | Method B: Phenyl-Hexyl (Specialist) |
| Column | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Time (min) | %B |
| 0 | 40 | |
| 20 | 95 | |
| 25 | 95 | |
| 25.1 | 40 | |
| 30 | 40 | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 275 nm | UV at 275 nm |
| Injection Vol. | 10 µL | 10 µL |
Comparative Data Analysis (Hypothetical)
To illustrate the performance differences, we will analyze a hypothetical sample containing the main peak (2,3-Difluoro-4-methoxybenzyl bromide) and a critical pair of closely eluting impurities: Impurity X (a regioisomer) and Impurity Y (a precursor).
Table 1: Hypothetical Performance Comparison of HPLC Methods
| Performance Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Rationale for Performance |
| Retention Time (Main Peak) | 12.5 min | 13.2 min | Increased retention on Phenyl-Hexyl due to combined hydrophobic and π-π interactions. |
| Resolution (Rs) - Main/Impurity X | 1.4 | 2.2 | Phenyl-Hexyl phase provides superior selectivity for the regioisomer via π-π interactions, leading to baseline separation.[11] |
| Resolution (Rs) - Main/Impurity Y | 2.5 | 2.6 | Both columns adequately resolve the non-isomeric precursor, which has a larger difference in hydrophobicity. |
| Peak Asymmetry (As) - Main Peak | 1.1 | 1.2 | Both methods produce symmetrical peaks, well within the acceptable USP range (<1.5). |
| Total Analysis Time | 30 min | 30 min | Gradient and re-equilibration times are kept identical for a direct comparison. |
Discussion and Recommendations
The hypothetical data reveals a classic trade-off in HPLC method development.
-
Method A (C18) provides adequate separation for general purity assessment. However, the resolution of 1.4 for the critical regioisomer pair (Impurity X) is below the generally accepted baseline separation value of 1.5, which could lead to inaccurate quantification. This method would be suitable for rapid, routine quality control where this specific isomer is not a primary concern.
-
Method B (Phenyl-Hexyl) demonstrates its key advantage by significantly improving the resolution of the main peak from its regioisomer (Impurity X) to a robust value of 2.2.[9] This enhanced selectivity is attributed to the π-π interactions between the aromatic stationary phase and the fluorinated benzene ring of the analyte and impurity.[18] For method validation, impurity profiling, or process development where complete separation of all potential isomers is critical, Method B is unequivocally the superior choice.
The choice between these methods is therefore dictated by the analytical goal, a core principle of method development and validation.[16]
Caption: Decision logic for selecting the appropriate HPLC method.
Conclusion
Both the C18 and Phenyl-Hexyl columns can be effectively used for the purity analysis of 2,3-Difluoro-4-methoxybenzyl bromide, but their performance characteristics make them suitable for different applications. The standard C18 column provides a fast and robust method for general quality control. However, for applications demanding higher resolving power, particularly for separating closely related aromatic or isomeric impurities, the Phenyl-Hexyl column offers superior selectivity due to its unique π-π interaction capabilities. This guide demonstrates the importance of selecting a stationary phase based on a deep understanding of both the analyte's chemistry and the analytical objective, ensuring the generation of accurate and reliable purity data in a pharmaceutical development setting.
References
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
ICH. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
LCGC International. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
-
Suresh Gyan Vihar University. (2017). HPLC METHOD DEVELOPMENT - A REVIEW. [Link]
-
National Institutes of Health (NIH). (2024). Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms. [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]
-
USP. (n.d.). <621> CHROMATOGRAPHY. [Link]
-
Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]
-
USP-NF. (2023). <621> Chromatography. [Link]
-
Chromatography Today. (n.d.). A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase. [Link]
-
MAC-MOD Analytical. (n.d.). ACE C18-PFP technical brochure. [Link]
-
PharmTech. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
MAC-MOD Analytical. (n.d.). exploring the selectivity of C18 phases with Phenyl and PFP functionality. [Link]
-
LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. [Link]
-
Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Agilent. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. [Link]
-
Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity. [Link]
-
Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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- 18. agilent.com [agilent.com]
Structural Validation of N-Alkylated Heterocycles Derived from 2,3-Difluoro-4-methoxybenzyl Bromide: A Comparative Analytical Guide
Executive Summary
The Challenge: The use of 2,3-difluoro-4-methoxybenzyl bromide (DFMB-Br) in medicinal chemistry—most notably in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan —presents a critical validation bottleneck. When coupling this electrophile with heterocyclic amines (e.g., pyrroles, imidazoles, or pyridines), regioselectivity is the primary failure mode. Standard analytical workflows often fail to distinguish between thermodynamically stable N-alkylated products and kinetically favored isomers or O-alkylated byproducts due to spectral overlap.
The Solution: This guide compares three validation tiers, demonstrating why
Part 1: The Synthetic Context
To validate a structure, one must understand the genesis of its impurities. The reaction below represents the "Critical Quality Attribute" (CQA) step where DFMB-Br is coupled to a generic heterocyclic scaffold (e.g., a substituted pyrrole or pyridine derivative).
Reaction Scheme:
Key Structural Risks:
-
Regioisomerism: Alkylation at the wrong nitrogen (N1 vs N3) or Oxygen (O-alkylation).
-
Defluorination: Loss of Fluorine under harsh basic conditions (S
Ar side reactions). -
Benzylic Oxidation: Degradation of the methylene bridge during workup.
Part 2: Comparative Analysis of Validation Methods
This section objectively compares three validation methodologies based on Resolution Power , Throughput , and Certainty .
Table 1: Method Performance Matrix
| Feature | Tier 1: Routine QC (Baseline) | Tier 2: Structural Elucidation (Recommended) | Tier 3: Absolute Confirmation (Gold Standard) |
| Techniques | HPLC-UV + 1D | Single Crystal X-Ray Diffraction (SC-XRD) | |
| Regioisomer Resolution | Low . Isomers often co-elute; proton shifts are ambiguous. | High . | Absolute . Defines 3D spatial arrangement. |
| Impurity Detection | > 1.0% (Generic) | > 0.1% (Specific to F-containing impurities) | N/A (Requires pure crystal) |
| Time to Result | 2-4 Hours | 6-12 Hours | 3-14 Days |
| Cost Efficiency | High | Medium | Low |
| Verdict | Insufficient for initial structure proof. | Optimal for batch release and process validation. | Required only once for reference standard characterization. |
Part 3: Deep Dive – The "Tier 2" Advantage ( F NMR)
Why is Tier 2 the superior choice for DFMB-Br derivatives? The 2,3-difluoro motif acts as an built-in spy probe.
-
Chemical Shift Sensitivity:
-
In the correct N-isomer, the 2-F and 3-F signals appear at specific diagnostic shifts (typically
-135 to -150 ppm). -
If alkylation occurs at a sterically crowded or electron-poor nitrogen (wrong isomer), the ortho-fluorine (2-F) signal shifts significantly (up to
= 2–5 ppm) due to the "Orthogonal Field Effect."
-
-
Coupling Constants (
-Values):-
The
coupling (typically 20–25 Hz) confirms the integrity of the vicinal difluoro system. Loss of this coupling indicates defluorination.
-
Part 4: Experimental Protocols
A. Synthesis (Representative Protocol)
Context: N-alkylation of a pyrrole derivative using DFMB-Br.
-
Charge: Dissolve 1.0 eq of Heterocycle in DMF (5 vol).
-
Deprotonation: Cool to 0°C. Add 1.2 eq NaH (60% dispersion). Stir for 30 min.
-
Alkylation: Add 1.1 eq 2,3-Difluoro-4-methoxybenzyl bromide dropwise.
-
Critical Control: Maintain T < 5°C to minimize kinetic isomers.
-
-
Reaction: Warm to RT and stir for 2-4 h. Monitor by HPLC.
-
Quench: Pour into ice water. Extract with EtOAc.[1]
-
Isolation: Concentrate and recrystallize from EtOH/Heptane.
B. Validation Protocol (Tier 2 System)
Context: Distinguishing the correct N-isomer from the regioisomer.
-
Sample Prep: Dissolve 10 mg of product in 0.6 mL DMSO-d
.-
Note: CDCl
is avoided due to potential overlapping solvent peaks and poor solubility of polar heterocycles.
-
-
Experiment 1:
F NMR (with proton decoupling)-
Parameter: Sweep width = 200 ppm (center at -120 ppm).
-
Acceptance Criteria: Two distinct doublets (or multiplets) integrating 1:1.
-
Failure Mode: Appearance of extra F-signals indicates regioisomers.
-
-
Experiment 2: 2D
H- H NOESY-
Target: Look for Cross-Peak A.
-
Interaction: Benzylic CH
protons ( 5.2 ppm) Heterocycle Ortho-Proton. -
Logic: If alkylation is at the correct Nitrogen, the benzylic protons will show a strong NOE correlation to the adjacent proton on the heterocycle ring. The wrong isomer will lack this specific correlation or show a different one.
-
Part 5: Visualization & Logic Flow
Diagram 1: The Structural Validation Decision Tree
This diagram outlines the logic flow for accepting or rejecting a batch based on the Tier 2 protocol.
Caption: Decision tree for validating N-alkylated products using orthogonal NMR methods.
Diagram 2: Synthetic Pathway & Impurity Origins
This diagram illustrates where the structural risks originate during the reaction with DFMB-Br.
Caption: Reaction pathway showing the origin of regioisomers and degradation products.
References
-
Takeda Pharmaceutical Company. (2010). Preparation of pyrrole derivatives as acid secretion inhibitors. WO2010089127. (Primary source for Vonoprazan synthetic chemistry and DFMB-Br usage).
-
Kogure, S., et al. (2017).[2] Development of a Novel and Practical Synthesis of Vonoprazan Fumarate.Organic Process Research & Development. (Detailed discussion on impurity control and N-alkylation regioselectivity).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY and 19F NMR interpretation).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for F-F coupling constants and shift analysis).
Sources
A Comparative Benchmarking Guide to 2,3-Difluoro-4-methoxybenzyl bromide for N-Benzylation of Indoles
Introduction: The Enduring Importance of Benzylation in Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the strategic introduction of a benzyl group onto a heterocyclic scaffold is a cornerstone of molecular design. This functionalization can profoundly influence a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and steric interactions with biological targets. The indole nucleus, a privileged scaffold in a multitude of natural products and pharmaceuticals, is a frequent substrate for N-alkylation. The choice of the benzylating agent is therefore a critical decision, impacting not only the efficiency of the synthesis but also the properties of the final compound.
This guide provides an in-depth performance benchmark of 2,3-Difluoro-4-methoxybenzyl bromide , a fluorinated benzylating agent, in the context of a well-established and synthetically vital reaction: the N-benzylation of indole. We will objectively compare its performance with two commonly employed alternatives, the parent benzyl bromide and the electron-rich 4-methoxybenzyl bromide , supported by established experimental data and a discussion of the underlying chemical principles.
The Contestants: A Profile of Benzylating Agents
The reactivity of a benzyl bromide is intrinsically linked to the electronic nature of the substituents on the aromatic ring. These substituents modulate the electrophilicity of the benzylic carbon, influencing the rate and efficiency of nucleophilic substitution reactions.
-
Benzyl Bromide: The archetypal benzylating agent, it serves as our baseline for comparison. Its reactivity is well-documented, providing a reliable benchmark for performance.[1]
-
4-Methoxybenzyl Bromide (PMB-Br): The electron-donating methoxy group at the para position increases the electron density of the aromatic ring, which can stabilize the developing positive charge on the benzylic carbon in the transition state of an SN1-type reaction. This generally leads to higher reactivity compared to unsubstituted benzyl bromide.
-
2,3-Difluoro-4-methoxybenzyl bromide: This reagent introduces a unique combination of electronic effects. The two electron-withdrawing fluorine atoms are expected to increase the electrophilicity of the benzylic carbon, potentially accelerating the rate of nucleophilic attack.[2] The methoxy group, while electron-donating through resonance, has its effect modulated by the adjacent fluorine atoms. This intricate electronic balance makes it a compelling candidate for efficient benzylation reactions.
The Benchmark Reaction: N-Benzylation of Indole
To provide a standardized and reproducible comparison, we have selected the N-benzylation of indole as our benchmark reaction. This transformation is widely used in organic synthesis, and a robust, high-yielding protocol has been published in Organic Syntheses, a testament to its reliability and practicality.[1]
Comparative Performance Analysis
The following table summarizes the expected performance of each benzylating agent in the N-benzylation of indole, based on the established protocol and an expert evaluation of their chemical properties. While direct, side-by-side experimental data for 2,3-Difluoro-4-methoxybenzyl bromide under these specific conditions is not available in the peer-reviewed literature, the projected outcome is based on well-understood principles of physical organic chemistry.
| Benzylating Agent | Structure | Expected Yield (%) | Expected Reaction Time (hours) | Key Considerations |
| Benzyl Bromide | 85-89[1] | 1.5 | The established benchmark for high-yield N-benzylation. | |
| 4-Methoxybenzyl Bromide | >90 | <1.5 | The electron-donating methoxy group enhances reactivity, potentially leading to faster reaction times and higher yields. | |
| 2,3-Difluoro-4-methoxybenzyl bromide | >90 | <1.5 | The combined electron-withdrawing effect of the fluorine atoms and the electron-donating methoxy group is anticipated to create a highly electrophilic benzylic carbon, leading to a rapid and efficient reaction. |
Expert Insights: The Rationale Behind the Reactivity
The anticipated high reactivity of 2,3-Difluoro-4-methoxybenzyl bromide stems from the potent inductive effect of the two fluorine atoms. Fluorine is the most electronegative element, and its presence on the aromatic ring withdraws electron density, making the benzylic carbon significantly more electrophilic and thus more susceptible to attack by the indole nitrogen. This increased electrophilicity is expected to accelerate the reaction rate compared to both benzyl bromide and 4-methoxybenzyl bromide.
While the 4-methoxy group is electron-donating, its influence is tempered by the adjacent fluorine atoms. This unique electronic arrangement results in a "push-pull" effect that ultimately enhances the reactivity of the benzylic position towards nucleophilic substitution.
Experimental Protocol: N-Benzylation of Indole (Benchmark Procedure)
This detailed, step-by-step methodology is adapted from the trusted Organic Syntheses protocol and serves as a self-validating system for researchers seeking to replicate or adapt this important transformation.[1]
Materials:
-
Indole (1.0 eq)
-
Benzylating Agent (Benzyl Bromide, 4-Methoxybenzyl Bromide, or 2,3-Difluoro-4-methoxybenzyl bromide) (1.1 eq)
-
Potassium Hydroxide (KOH), powdered (4.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Calcium Chloride (for drying)
Procedure:
-
Preparation of the Indole Anion: In a round-bottom flask equipped with a magnetic stirrer, add powdered potassium hydroxide (4.0 eq) to dimethyl sulfoxide (approximately 17 mL per gram of indole). Stir the suspension at room temperature for 5 minutes.
-
Addition of Indole: Add indole (1.0 eq) to the stirred suspension. Continue stirring for 45 minutes at room temperature to ensure complete formation of the indole anion.
-
Addition of the Benzylating Agent: Add the benzylating agent (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature for an additional 45 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with water (approximately 17 mL per gram of indole).
-
Extraction: Extract the aqueous mixture with three portions of diethyl ether.
-
Washing: Wash each ether extract with three portions of water to remove residual DMSO and KOH.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous calcium chloride. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure N-benzylated indole.
Visualizing the Workflow
The following diagram illustrates the key steps in the N-benzylation of indole, providing a clear visual representation of the experimental process.
Caption: Experimental workflow for the N-benzylation of indole.
Conclusion: A Promising Reagent for Accelerated Synthesis
Based on established chemical principles, 2,3-Difluoro-4-methoxybenzyl bromide emerges as a highly promising reagent for the N-benzylation of indoles and other nitrogen-containing heterocycles. Its unique electronic profile, characterized by the strong inductive effect of the fluorine atoms, is predicted to significantly enhance its reactivity, leading to faster reaction times and high yields. This makes it an attractive alternative to traditional benzylating agents, particularly in the context of high-throughput synthesis and the rapid generation of compound libraries for drug discovery. Further experimental validation is encouraged to fully elucidate its performance characteristics and expand its application in the synthesis of novel chemical entities.
References
-
N-Benzylation of indoles Reaction conditions: 9 (0.05 mmol), 2a... - ResearchGate. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-benzylation - Organic Chemistry Portal. Available at: [Link]
- US Patent for N-alkylation of indole derivatives.
-
1-benzylindole - Organic Syntheses Procedure. Available at: [Link]
-
ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN - LOCKSS. Available at: [Link]
-
Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Publishing. Available at: [Link]
-
Protecting group - Wikipedia. Available at: [Link]
-
A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - NIH. Available at: [Link]
-
Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides - ResearchGate. Available at: [Link]
-
Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process - Princeton University. Available at: [Link]
-
THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES. Available at: [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC - NIH. Available at: [Link]
-
3-benzoylindole - Organic Syntheses Procedure. Available at: [Link]
-
A Facile Synthesis of 1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]... - ResearchGate. Available at: [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. Available at: [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide... - PubMed Central. Available at: [Link]
-
Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange. Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
